Product packaging for PTP1B-IN-3(Cat. No.:CAS No. 809272-64-8)

PTP1B-IN-3

Cat. No.: B032549
CAS No.: 809272-64-8
M. Wt: 362.06 g/mol
InChI Key: BWJOQFMMTKEZGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

PTP1B-IN-3 is a potent, cell-active, and selective small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. Its primary research value lies in the investigation of Type 2 diabetes and obesity, as inhibiting PTP1B enhances insulin sensitivity and potentiates leptin-induced anorexia, promoting weight loss. The compound functions by binding to the active site of PTP1B, preventing the dephosphorylation of the insulin receptor and leptin-associated JAK2 kinases, thereby prolonging their activated, phosphorylated states. This mechanism makes this compound an invaluable pharmacological tool for elucidating the complex roles of PTP1B in metabolic disorders, insulin resistance, and potential oncogenic pathways. Researchers utilize this compound in vitro and in cellular models to study signal transduction, validate PTP1B as a therapeutic target, and screen for downstream effects in metabolic disease research. Its high selectivity over other phosphatases ensures observed phenotypes are PTP1B-specific.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7BrF2NO3P B032549 PTP1B-IN-3 CAS No. 809272-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3-bromo-7-cyanonaphthalen-2-yl)-difluoromethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2NO3P/c13-11-5-8-2-1-7(6-16)3-9(8)4-10(11)12(14,15)20(17,18)19/h1-5H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJOQFMMTKEZGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2C=C1C#N)C(F)(F)P(=O)(O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PTP1B-IN-3: A Technical Guide to its Mechanism of Action in Insulin Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway.[1][2][3][4] Its primary function is the dephosphorylation of the activated insulin receptor (IR) and its downstream substrate, Insulin Receptor Substrate 1 (IRS-1).[5][6][7][8] Elevated expression and activity of PTP1B are associated with insulin resistance, a hallmark of type 2 diabetes and obesity. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity. This technical guide provides an in-depth overview of the mechanism of action of PTP1B-IN-3, a potent and orally active inhibitor of PTP1B, in the context of insulin resistance.

Core Mechanism of Action

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) with an IC50 of 120 nM. It also exhibits inhibitory activity against the closely related T-cell protein tyrosine phosphatase (TCPTP) with the same IC50. By inhibiting PTP1B, this compound prevents the dephosphorylation of key proteins in the insulin signaling cascade. This leads to a sustained phosphorylation state of the insulin receptor (IR) and its substrates, thereby amplifying the downstream signaling events that ultimately lead to increased glucose uptake and improved insulin sensitivity.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (nM)
PTP1B120
TCPTP120

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

ParameterValue
Oral Glucose Tolerance Test (OGTT)
1 mg/kg60% inhibition of glucose excursion
3 mg/kg80% inhibition of glucose excursion
10 mg/kg100% inhibition of glucose excursion
Estimated ED500.8 mg/kg

Table 3: Pharmacokinetic Properties in DIO Mice

ParameterValue
Oral Bioavailability (F)24%
Clearance (CL)0.71 mL/kg/min
Elimination Half-life (t1/2)6 h

Signaling Pathways

The following diagrams illustrate the mechanism of this compound in the context of the insulin signaling pathway.

insulin_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_PTP1B PTP1B Action Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits PI3K PI3K IRS1->PI3K activates PIP2 PIP2 PI3K->PIP2 converts PIP3 PIP3 Akt Akt PIP3->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation Glucose_uptake Glucose Uptake GLUT4_vesicle->Glucose_uptake facilitates

Diagram 1: this compound Mechanism of Action in Insulin Signaling.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PTP1B_assay PTP1B Enzyme Inhibition Assay cell_culture Cell Culture (e.g., HepG2, 3T3-L1) treatment Treatment with Insulin +/- this compound cell_culture->treatment western_blot Western Blot Analysis (p-IRβ, p-IRS-1, p-Akt) treatment->western_blot glucose_uptake_assay Glucose Uptake Assay treatment->glucose_uptake_assay dio_mice Diet-Induced Obese (DIO) Mice drug_admin Oral Administration of this compound dio_mice->drug_admin ogtt Oral Glucose Tolerance Test (OGTT) drug_admin->ogtt itt Insulin Tolerance Test (ITT) drug_admin->itt pk_study Pharmacokinetic Analysis drug_admin->pk_study

Diagram 2: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on established methods for characterizing PTP1B inhibitors.

PTP1B Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against the PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well, followed by the different concentrations of this compound or vehicle control.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Insulin Signaling Proteins

Objective: To assess the effect of this compound on the phosphorylation status of key insulin signaling proteins in a cell-based model.

Materials:

  • Insulin-responsive cell line (e.g., HepG2 human hepatoma cells, 3T3-L1 adipocytes)

  • This compound

  • Insulin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-IRβ (Tyr1150/1151), total IRβ, phospho-IRS-1 (Tyr612), total IRS-1, phospho-Akt (Ser473), and total Akt

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Culture cells to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a diet-induced obese mouse model of insulin resistance.

Materials:

  • Diet-induced obese (DIO) mice (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks)

  • This compound

  • Glucose solution (e.g., 2 g/kg body weight)

  • Handheld glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the DIO mice for 6 hours with free access to water.

  • Administer this compound or vehicle control orally by gavage.

  • After a specific pre-treatment time (e.g., 1-2 hours), measure the baseline blood glucose level (t=0) from a tail snip.

  • Administer the glucose solution orally by gavage.

  • Measure blood glucose levels at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Conclusion

This compound is a potent inhibitor of PTP1B that enhances insulin sensitivity by preventing the dephosphorylation of the insulin receptor and its downstream substrates. The available in vitro and in vivo data demonstrate its potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel PTP1B inhibitors. This technical guide serves as a valuable resource for researchers and drug development professionals working to advance novel therapies for metabolic diseases.

References

PTP1B-IN-3: A Negative Regulator of Insulin Signaling - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway. Its role in dephosphorylating the insulin receptor (IR) and its substrates (IRS) makes it a key therapeutic target for type 2 diabetes and other metabolic disorders. This technical guide provides an in-depth overview of PTP1B's function in insulin signaling and focuses on a potent and orally active inhibitor, PTP1B-IN-3. We present quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: PTP1B as a Negative Regulator of Insulin Signaling

Insulin signaling is a complex cascade initiated by the binding of insulin to its receptor, leading to a series of phosphorylation events that are crucial for glucose homeostasis.[1][2] Protein Tyrosine Phosphatases (PTPs) act as key attenuators in this pathway by dephosphorylating activated signaling molecules.[1] Among these, Protein Tyrosine Phosphatase 1B (PTP1B) is a major non-receptor PTP that plays a pivotal role in the negative regulation of insulin signaling.[1][3]

PTP1B is known to directly dephosphorylate the activated insulin receptor and its primary substrates, such as Insulin Receptor Substrate-1 (IRS-1).[2][4] This action terminates the downstream signaling cascade, which includes the PI3K/Akt pathway, ultimately leading to decreased glucose uptake and utilization. Overexpression or increased activity of PTP1B has been linked to insulin resistance, a hallmark of type 2 diabetes.[2] Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin sensitivity.[5][6]

This compound: A Potent Inhibitor

This compound is a potent and orally active inhibitor of PTP1B. It has demonstrated significant potential in preclinical studies for the treatment of diabetes.[7] Notably, this compound also inhibits T-cell protein tyrosine phosphatase (TCPTP), a closely related phosphatase that also plays a role in insulin signaling.[3][7] This dual inhibitory action may contribute to its overall efficacy.

Quantitative Data

The inhibitory potency and in vivo efficacy of this compound have been quantified in various studies. The following table summarizes key quantitative data for this compound.

ParameterValueSpecies/SystemReference
IC50 (PTP1B) 120 nMIn vitro enzymatic assay[7]
IC50 (TCPTP) 120 nMIn vitro enzymatic assay[7]
ED50 (Oral Glucose Tolerance Test) 0.8 mg/kgDiet-induced obese (DIO) mice[7]
Oral Bioavailability (F) 24%DIO mice[7]
Elimination Half-life (t1/2) 6 hoursDIO mice[7]

Signaling Pathways

To visualize the critical role of PTP1B in insulin signaling and the mechanism of its inhibition, the following diagrams are provided.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PTP1B inhibitors like this compound.

In Vitro PTP1B Enzymatic Assay (pNPP)

This assay measures the enzymatic activity of PTP1B using the artificial substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • PTP1B inhibitor (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the PTP1B inhibitor in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well (except for the blank).

  • Add the inhibitor dilutions to the respective wells.

  • Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.

  • Initiate the reaction by adding the pNPP solution to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of Insulin Receptor Phosphorylation

This method is used to assess the effect of PTP1B inhibition on the phosphorylation status of the insulin receptor in a cellular context.

Materials:

  • Cell line (e.g., HepG2)

  • Cell culture medium

  • Insulin

  • PTP1B inhibitor

  • Lysis buffer (containing phosphatase and protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-IR, anti-total-IR)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and grow to confluence.

  • Starve the cells in serum-free medium for several hours.

  • Pre-treat the cells with the PTP1B inhibitor or vehicle for a specified time.

  • Stimulate the cells with insulin for a short period (e.g., 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated IR to total IR.

Oral Glucose Tolerance Test (OGTT) in Mice

The OGTT is a standard in vivo method to evaluate the effect of a compound on glucose metabolism.

Materials:

  • Mice (e.g., diet-induced obese mice)

  • Glucose solution (e.g., 2 g/kg body weight)

  • PTP1B inhibitor (formulated for oral administration)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • Administer the PTP1B inhibitor or vehicle orally at a specific time point before the glucose challenge (e.g., 1-2 hours).

  • Measure the baseline blood glucose level (t=0) from the tail vein.

  • Administer the glucose solution orally via gavage.

  • Measure blood glucose levels at various time points after the glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a novel PTP1B inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies cluster_development Lead Optimization Enzymatic_Assay PTP1B Enzymatic Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. other PTPs) Enzymatic_Assay->Selectivity_Assay Western_Blot Western Blot (IR Phosphorylation) Selectivity_Assay->Western_Blot Glucose_Uptake Glucose Uptake Assay Western_Blot->Glucose_Uptake PK_Studies Pharmacokinetics (Bioavailability, Half-life) Glucose_Uptake->PK_Studies OGTT Oral Glucose Tolerance Test (Efficacy) PK_Studies->OGTT Lead_Opt Lead Optimization (Structure-Activity Relationship) OGTT->Lead_Opt

Caption: A generalized experimental workflow for the development of PTP1B inhibitors.

Conclusion

PTP1B remains a compelling target for the development of novel therapeutics for type 2 diabetes and related metabolic disorders. This compound serves as a prime example of a potent, orally available inhibitor with promising preclinical activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of next-generation PTP1B inhibitors. Further research focusing on improving selectivity and optimizing pharmacokinetic properties will be crucial for translating these promising preclinical findings into effective clinical therapies.

References

The Discovery and Characterization of Trodusquemine (MSI-1436): A Novel Allosteric Inhibitor of PTP1B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and initial characterization of Trodusquemine (also known as MSI-1436), a selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.

Introduction to Trodusquemine

Trodusquemine is a naturally occurring aminosterol, a spermine metabolite of cholesterol, originally identified for its broad-spectrum antimicrobial properties.[1][2] Subsequent research revealed its potent and selective inhibitory activity against PTP1B, leading to extensive investigation into its therapeutic potential for metabolic diseases.[3][4] Unlike many PTP1B inhibitors that target the highly conserved active site, Trodusquemine exhibits a unique allosteric mechanism of action, binding to the C-terminal region of the enzyme.[5] This allosteric inhibition provides a basis for its high selectivity over other protein tyrosine phosphatases.[6][7]

Biochemical Characterization

The initial characterization of Trodusquemine focused on quantifying its inhibitory potency and selectivity against PTP1B.

Data Presentation: Inhibitory Activity of Trodusquemine
ParameterEnzymeValueNotes
IC50 PTP1B~1 µMNon-competitive inhibition.[8]
IC50 TC-PTP224 µMDemonstrates over 200-fold selectivity for PTP1B over its closest homolog, TC-PTP.[6][8]
Ki PTP1B (1-405, full-length)0.6 µMHigher affinity for the full-length enzyme containing the C-terminal segment.[5]
Ki PTP1B (1-321, catalytic domain)4 µMLower affinity for the truncated catalytic domain, highlighting the importance of the C-terminus for binding.[5]
Binding Stoichiometry PTP1B (1-405) : Trodusquemine1:2Suggests two binding sites on the full-length enzyme.[5]
Binding Stoichiometry PTP1B (1-321) : Trodusquemine1:1A single binding site on the catalytic domain.[5]
Experimental Protocols

PTP1B Inhibition Assay (General Protocol):

The inhibitory activity of Trodusquemine against PTP1B is typically determined using a biochemical assay that measures the dephosphorylation of a substrate.

  • Enzyme and Substrate Preparation: Recombinant human PTP1B (full-length or catalytic domain) is purified. A common substrate is p-nitrophenyl phosphate (pNPP), which releases a yellow-colored product (p-nitrophenol) upon dephosphorylation, easily quantifiable by spectrophotometry at 405 nm.[9]

  • Reaction Mixture: The assay is performed in a buffer solution (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA) containing the PTP1B enzyme and the pNPP substrate.[9]

  • Inhibitor Addition: Varying concentrations of Trodusquemine are added to the reaction mixture.

  • Incubation and Reaction Termination: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes) and then terminated by adding a strong base (e.g., 1 M NaOH).[9]

  • Data Analysis: The absorbance of the resulting p-nitrophenol is measured. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

Selectivity Assay (vs. TC-PTP):

To determine the selectivity of Trodusquemine, a similar inhibition assay is performed using the closely related T-cell protein tyrosine phosphatase (TC-PTP). The IC50 value for TC-PTP is then compared to that of PTP1B to calculate the selectivity ratio.[6][8]

Mechanism of Action: Allosteric Inhibition

Trodusquemine's mechanism as a non-competitive inhibitor was established through kinetic studies, such as Dixon plots, which showed that the inhibitor does not compete with the substrate for binding to the active site.[5] Further investigation revealed that Trodusquemine preferentially binds to a novel allosteric site within the disordered C-terminal region of PTP1B.[5] This binding event induces a conformational change in the enzyme, leading to inhibition of its catalytic activity.

Visualization of the Proposed Mechanism

G Proposed Allosteric Inhibition Mechanism of Trodusquemine cluster_0 Normal Enzymatic Activity cluster_1 Inhibition by Trodusquemine PTP1B_active Active PTP1B (Open Conformation) PTP1B_inactive Inactive PTP1B (Altered Conformation) PTP1B_active->PTP1B_inactive Becomes Active_site Catalytic Active Site Dephosphorylated_product Dephosphorylated Product PTP1B_active->Dephosphorylated_product Catalyzes Dephosphorylation Substrate Phosphorylated Substrate PTP1B_inactive->Substrate Cannot Bind Effectively Trodusquemine Trodusquemine C_terminus C-terminal Allosteric Site Trodusquemine->C_terminus Binds to C_terminus->PTP1B_active Induces Conformational Change in Substrate->PTP1B_active Binds to Active Site

Caption: Allosteric inhibition of PTP1B by Trodusquemine.

Cellular and In Vivo Characterization

The effects of Trodusquemine have been characterized in various cellular and animal models, demonstrating its ability to enhance insulin and leptin signaling.

Enhancement of Insulin Signaling

In cellular models such as HepG2 cells, Trodusquemine has been shown to significantly increase the insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) beta subunit.[4] This indicates that by inhibiting PTP1B, Trodusquemine prevents the dephosphorylation of the activated insulin receptor, thereby amplifying the downstream signaling cascade.

Experimental Protocol: Western Blot for Insulin Receptor Phosphorylation

  • Cell Culture and Treatment: HepG2 cells are cultured and then treated with Trodusquemine (e.g., 10 µM for 30 minutes) with or without subsequent stimulation with insulin (e.g., 100 nM).[8]

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of total protein in the lysates is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of the insulin receptor beta subunit (p-IRβ) and total IRβ (as a loading control).

  • Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized, and the relative levels of p-IRβ are quantified.

Modulation of Leptin Signaling

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component downstream of the leptin receptor. Trodusquemine treatment in vivo has been shown to increase the phosphorylation of STAT3, a direct target of the JAK2 pathway, in hypothalamic tissue.[4]

Visualization of Signaling Pathways

G Impact of Trodusquemine on Insulin and Leptin Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR p_IR p-IR IR->p_IR Autophosphorylation IRS IRS p_IR->IRS PTP1B_ins PTP1B p_IR->PTP1B_ins p_IRS p-IRS IRS->p_IRS PI3K PI3K p_IRS->PI3K AKT AKT PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Trodusquemine_ins Trodusquemine Trodusquemine_ins->PTP1B_ins inhibits Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_JAK2->STAT3 PTP1B_lep PTP1B p_JAK2->PTP1B_lep p_STAT3 p-STAT3 STAT3->p_STAT3 Gene_expression Gene Expression (↓ Appetite, ↑ Energy Expenditure) p_STAT3->Gene_expression Trodusquemine_lep Trodusquemine Trodusquemine_lep->PTP1B_lep inhibits

Caption: Trodusquemine enhances insulin and leptin signaling by inhibiting PTP1B.

In Vivo Efficacy in Animal Models

In animal models of diet-induced obesity, Trodusquemine administration has been shown to suppress appetite, reduce body weight in a fat-specific manner, and improve plasma insulin and leptin levels.[4] These effects are consistent with its mechanism of action as a central and peripheral PTP1B inhibitor.

Experimental Protocol: In Vivo Study in Diet-Induced Obese Mice

  • Animal Model: Male mice are fed a high-fat diet to induce obesity and insulin resistance.

  • Drug Administration: Trodusquemine is administered to the mice (e.g., intraperitoneally) at various doses. A control group receives a vehicle solution.

  • Monitoring: Body weight, food intake, and other metabolic parameters are monitored regularly.

  • Tissue Analysis: At the end of the study, tissues such as the hypothalamus and liver can be collected for analysis of protein phosphorylation (as described in the Western blot protocol) to confirm target engagement.

Summary and Future Directions

Trodusquemine (MSI-1436) is a well-characterized, selective, allosteric inhibitor of PTP1B. Its unique mechanism of action, targeting the C-terminal region of the enzyme, confers high selectivity and makes it a valuable tool for studying the physiological roles of PTP1B. The initial characterization of Trodusquemine has demonstrated its potential to enhance insulin and leptin signaling, leading to beneficial metabolic effects in preclinical models. While clinical development has faced challenges, the discovery and characterization of Trodusquemine have provided a proof-of-concept for the therapeutic potential of allosteric PTP1B inhibition and continue to inform the development of next-generation inhibitors for metabolic diseases.

References

A Technical Guide to the Effects of PTP1B-IN-3 on Tyrosine Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Protein Tyrosine Phosphatase 1B (PTP1B) is a critical non-receptor enzyme that negatively regulates key cellular signaling pathways through the dephosphorylation of tyrosine residues. Its overexpression or hyperactivity is implicated in type 2 diabetes, obesity, and certain cancers, making it a prime therapeutic target. PTP1B-IN-3 is a potent, orally active small-molecule inhibitor of PTP1B. This document provides an in-depth technical overview of this compound's mechanism of action, with a specific focus on its effects on tyrosine phosphorylation in critical signaling cascades. It summarizes key quantitative data, details relevant experimental protocols for assessing its activity, and provides visual diagrams of the molecular pathways and experimental workflows involved.

Introduction to Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a prototypical member of the protein tyrosine phosphatase (PTP) superfamily, enzymes that counteract the activity of protein tyrosine kinases (PTKs).[1] This balance of phosphorylation and dephosphorylation is essential for regulating a multitude of cellular processes.[1] PTP1B is primarily localized to the cytoplasmic face of the endoplasmic reticulum and acts as a key negative regulator in several vital signaling pathways.[2]

Notably, PTP1B has been established as a major attenuator of insulin and leptin signaling.[3][4][5] It directly dephosphorylates the activated insulin receptor (IR) and its primary substrates (IRS proteins), as well as the Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[2][6][7] Consequently, overexpression of PTP1B is linked to insulin resistance and obesity.[4] Its role in oncogenesis is more complex, where it can act as either a tumor suppressor or promoter depending on the cellular context.[4][8] This central role in metabolic and growth signaling pathways makes PTP1B an attractive target for therapeutic intervention.[9]

This compound: A Potent and Orally Active PTP1B Inhibitor

This compound is a potent and orally bioavailable inhibitor designed to target PTP1B.[10] By binding to the enzyme, it blocks its catalytic activity, thereby preventing the dephosphorylation of its target substrates. This inhibition leads to a sustained and enhanced signal transduction in pathways negatively regulated by PTP1B, demonstrating significant potential for antidiabetic and anticancer applications.[5][10]

Quantitative Data for this compound

The efficacy and pharmacokinetic profile of this compound have been characterized through various in vitro and in vivo studies. The key quantitative metrics are summarized below.

ParameterValueSpecies/ModelCommentsReference
In Vitro Potency
IC₅₀ (PTP1B)120 nMHuman recombinantPotent inhibition of the primary target.[10]
IC₅₀ (TCPTP)120 nMHuman recombinantAlso shows potent inhibition of the closely related T-cell protein tyrosine phosphatase.[10]
In Vivo Efficacy
ED₅₀ (OGTT)0.8 mg/kg (est.)Diet-Induced Obese (DIO) MiceDose-dependent inhibition of glucose excursion in an oral glucose tolerance test.[10]
Tumor Growth DelayT₅₀ extended from 28 to 75 daysNDL2 Ptpn1+/+ Transgenic Mice30 mg/kg oral dose significantly delayed tumor onset.[10]
Pharmacokinetics
Oral Bioavailability (F)24%DIO MiceGood oral bioavailability in the mouse model.[10]
Oral Bioavailability (F)4%RatsSubstantially lower bioavailability in rats.[10]
Oral Bioavailability (F)2%Squirrel MonkeysLow bioavailability in non-human primates.[10]
Elimination Half-life (t₁/₂)6 hDIO MiceDemonstrates a good elimination half-life.[10]

Mechanism of Action: Enhancing Tyrosine Phosphorylation

The primary mechanism of action for this compound is the inhibition of PTP1B's phosphatase activity. This leads to the hyper-phosphorylation of PTP1B's physiological substrates on their tyrosine residues, thereby amplifying downstream signaling.

Effect on the Insulin Signaling Pathway

In the insulin signaling cascade, the binding of insulin to its receptor (IR) triggers receptor autophosphorylation on multiple tyrosine residues. This activates the receptor kinase, which then phosphorylates substrates like Insulin Receptor Substrate 1 (IRS-1).[6][9] Phosphorylated IRS-1 acts as a docking station for downstream effectors, including PI3K, which in turn activates Akt, leading to GLUT4 translocation and glucose uptake.[8] PTP1B directly dephosphorylates and inactivates both the IR and IRS-1, thus dampening the signal.[3][9] By inhibiting PTP1B, this compound prevents this dephosphorylation, resulting in prolonged and enhanced tyrosine phosphorylation of IR and IRS-1, leading to improved insulin sensitivity.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS1 IRS-1 IR->IRS1 PI3K PI3K IRS1->PI3K Activates AKT AKT PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->IR dephosphorylates (pY) PTP1B->IRS1 dephosphorylates (pY) PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits

Caption: this compound enhances insulin signaling by inhibiting PTP1B.
Effect on the Leptin Signaling Pathway

Leptin, a hormone crucial for regulating energy balance, binds to the leptin receptor (LepR), leading to the activation of Janus kinase 2 (JAK2).[7] Activated JAK2 phosphorylates itself and the receptor, creating docking sites for Signal Transducer and Activator of Transcription 3 (STAT3).[8] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and regulates gene expression related to satiety and energy expenditure. PTP1B negatively regulates this pathway by dephosphorylating JAK2.[3][7] Inhibition of PTP1B by this compound enhances the tyrosine phosphorylation of JAK2, thereby boosting leptin sensitivity.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 pY Gene Gene Expression (Satiety) STAT3->Gene Regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates (pY) PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits

Caption: this compound enhances leptin signaling via PTP1B inhibition.

Key Experimental Protocols

Assessing the effect of this compound on tyrosine phosphorylation involves a combination of in vitro enzymatic assays, cell-based phosphorylation analysis, and in vivo functional tests.

In Vitro PTP1B Enzymatic Inhibition Assay (IC₅₀ Determination)

This protocol determines the concentration of this compound required to inhibit 50% of PTP1B's enzymatic activity.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, pH 7.2)

  • Substrate: p-Nitrophenyl Phosphate (pNPP) or a phosphotyrosine peptide substrate.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute recombinant PTP1B to a pre-determined optimal concentration (e.g., 0.5 nM) in chilled Assay Buffer. This concentration should yield a linear reaction rate for at least 15-20 minutes.[11]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Assay Reaction:

    • Add 50 µL of Assay Buffer (containing the appropriate concentration of this compound or vehicle control) to each well of a 96-well plate.

    • Add 25 µL of the diluted PTP1B enzyme solution to each well to start the pre-incubation.

    • Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the phosphatase reaction by adding 25 µL of the pNPP substrate (final concentration at its Kₘ value).

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at 405 nm (for pNPP) every minute for 15-30 minutes using a microplate reader.

    • The rate of reaction (V) is determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Cellular Assay: Western Blot Analysis of Substrate Phosphorylation

This protocol is used to visually confirm that this compound increases the tyrosine phosphorylation of a target substrate (e.g., IRS-1) in a cellular context.

Materials:

  • Cell line expressing target proteins (e.g., HepG2 or 3T3-L1 adipocytes).

  • Cell culture medium, serum, and antibiotics.

  • This compound.

  • Stimulant (e.g., Insulin).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-IRS-1 (pY), anti-total-IRS-1, anti-β-actin.

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-p-IRS-1) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and capture the signal with an imaging system.

  • Analysis:

    • Strip the membrane and re-probe for total IRS-1 and a loading control (β-actin) to ensure equal protein loading.

    • Quantify band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phospho-protein signal to the total protein signal.

G A 1. Cell Culture (e.g., HepG2) B 2. Serum Starvation A->B C 3. Pre-treatment (this compound or Vehicle) B->C D 4. Stimulation (e.g., Insulin) C->D E 5. Cell Lysis D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE F->G H 8. Protein Transfer (PVDF Membrane) G->H I 9. Immunoblotting (Primary & Secondary Abs) H->I J 10. ECL Detection I->J K 11. Data Analysis (Densitometry) J->K

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Conclusion

This compound is a potent inhibitor of PTP1B that effectively enhances tyrosine phosphorylation of key substrates within the insulin and leptin signaling pathways. By preventing the dephosphorylation of proteins such as the insulin receptor, IRS-1, and JAK2, it restores and amplifies downstream signaling. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate and characterize the therapeutic potential of this compound and similar molecules in metabolic diseases and oncology. The ability to modulate the phosphotyrosine status of critical signaling nodes with small-molecule inhibitors like this compound represents a promising strategy for drug development.

References

PTP1B-IN-3: A Technical Guide to its Therapeutic Potential in Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways, making it a compelling therapeutic target for type 2 diabetes and obesity. Inhibition of PTP1B is anticipated to enhance insulin sensitivity and improve glycemic control. This technical guide provides an in-depth overview of PTP1B-IN-3, a potent and orally active inhibitor of PTP1B. We will delve into its mechanism of action, summarize its pharmacological data, detail key experimental methodologies for its evaluation, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic utility of this compound.

Introduction to PTP1B as a Therapeutic Target

Type 2 diabetes is characterized by insulin resistance, a state where cells fail to respond effectively to insulin, leading to hyperglycemia. Protein Tyrosine Phosphatase 1B (PTP1B) plays a pivotal role in attenuating the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[1][2] Elevated expression and activity of PTP1B have been observed in insulin-resistant states, suggesting that its inhibition could restore normal insulin signaling.[3] Furthermore, PTP1B also negatively regulates the leptin signaling pathway, which is crucial for appetite and energy expenditure.[4] Consequently, inhibitors of PTP1B hold the promise of not only improving glycemic control but also addressing obesity, a common comorbidity of type 2 diabetes.

This compound: A Profile of a Potent Inhibitor

This compound, chemically identified as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, is a small molecule inhibitor of PTP1B.[5] It has demonstrated significant potential in preclinical studies as a therapeutic agent for type 2 diabetes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
PTP1B120[5][6]
TCPTP120[5][6]

TCPTP (T-cell protein tyrosine phosphatase) is a closely related phosphatase, and selectivity against it is a key consideration in PTP1B inhibitor development.

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

ParameterValue
Oral Glucose Tolerance Test (OGTT)
1 mg/kg dose60% inhibition of glucose excursion[5]
3 mg/kg dose80% inhibition of glucose excursion[5]
10 mg/kg dose100% inhibition of glucose excursion[5]
Estimated ED50 0.8 mg/kg (oral)[5]

Table 3: Pharmacokinetic Profile of this compound

SpeciesOral Bioavailability (F%)Clearance (CL) (mL/kg/min)Elimination Half-life (t1/2) (h)
Mouse24[5][6]0.71[5][6]6[5][6]
Rat4[5][6]--
Squirrel Monkey2[5][6]--

Signaling Pathways and Mechanism of Action

This compound enhances insulin signaling by inhibiting the dephosphorylation of key signaling molecules. The diagrams below, generated using the DOT language, illustrate the targeted pathway and the proposed mechanism of action.

insulin_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates (pY) PTP1B PTP1B IR->PTP1B dephosphorylates GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 fuses with membrane Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake PI3K PI3K IRS1->PI3K activates IRS1->PTP1B dephosphorylates AKT Akt PI3K->AKT activates AKT->GLUT4_vesicle promotes translocation PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits ptp1b_inhibition_assay_workflow start Start prepare_reagents Prepare Reagents: - Recombinant PTP1B enzyme - pNPP substrate - Assay buffer - this compound serial dilutions start->prepare_reagents plate_setup Plate Setup (96-well): - Add assay buffer - Add this compound dilutions - Add PTP1B enzyme prepare_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 10 min plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add pNPP substrate pre_incubation->initiate_reaction incubation Incubate at 37°C for 30 min initiate_reaction->incubation stop_reaction Stop Reaction: Add NaOH incubation->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_ic50 Calculate IC50: Plot % inhibition vs. log[inhibitor] measure_absorbance->calculate_ic50 end End calculate_ic50->end ogtt_workflow start Start dio_mice Induce obesity in mice (High-Fat Diet) start->dio_mice fasting Overnight Fast (16h) dio_mice->fasting drug_admin Oral Administration: - this compound (1, 3, 10 mg/kg) - Vehicle Control fasting->drug_admin wait Wait 2 hours drug_admin->wait baseline_glucose Measure Baseline Blood Glucose (t=0) wait->baseline_glucose glucose_challenge Oral Glucose Challenge (2 g/kg) baseline_glucose->glucose_challenge blood_sampling Blood Sampling at 15, 30, 60, 120 min glucose_challenge->blood_sampling measure_glucose Measure Blood Glucose Levels blood_sampling->measure_glucose data_analysis Data Analysis: - Plot Glucose vs. Time - Calculate AUC - Determine % Inhibition and ED50 measure_glucose->data_analysis end End data_analysis->end

References

Probing PTP1B: A Technical Guide to Inhibitor IC50 Determination and Enzyme Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for characterizing inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways and a prime therapeutic target for type 2 diabetes, obesity, and cancer. This document details experimental protocols for determining the half-maximal inhibitory concentration (IC50) and elucidating enzyme inhibition kinetics.

PTP1B: A Critical Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling pathways initiated by insulin and leptin. By dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates the insulin signal.[1][2][3] Similarly, it negatively regulates the leptin signaling cascade. Consequently, inhibition of PTP1B is a promising strategy for enhancing insulin sensitivity and has become a major focus in the development of therapeutics for metabolic diseases.[4][5]

Quantitative Analysis of a Representative PTP1B Inhibitor

The following tables summarize hypothetical yet representative quantitative data for a PTP1B inhibitor, illustrating the key parameters assessed during its characterization.

Table 1: IC50 Value of a Representative PTP1B Inhibitor

InhibitorIC50 (µM)Assay Conditions
Representative PTP1B Inhibitor8.7 ± 0.325 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT, 4 mM pNPP, 1 µg/ml PTP1B, 37°C

Table 2: Enzyme Inhibition Kinetic Parameters for a Representative PTP1B Inhibitor

ParameterValueDescription
K_m (mM)10.91 ± 0.50Michaelis-Menten constant for the substrate (pNPP) in the presence of the inhibitor.
V_max (µmol/min)0.02 ± 0.00Maximum reaction velocity in the presence of the inhibitor.
K_i (µM)4.2Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Inhibition TypeMixedThe inhibitor binds to both the free enzyme and the enzyme-substrate complex.

Experimental Protocols

Determination of IC50 Value

This protocol outlines the steps for determining the IC50 value of a PTP1B inhibitor using the chromogenic substrate p-nitrophenyl phosphate (pNPP).[6][7][8]

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer: 25 mM Tris-HCl (pH 7.5), 2 mM β-mercaptoethanol, 1 mM EDTA, and 1 mM dithiothreitol (DTT)[6]

  • Substrate solution: p-nitrophenyl phosphate (pNPP)

  • Test inhibitor compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells.

  • Add 20 µL of PTP1B enzyme solution (1 µg/ml) to each well containing the inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of 4 mM pNPP solution to each well.

  • The final reaction volume is brought to 200 µL with the assay buffer.[6]

  • Incubate the plate at 37°C for 30 minutes.[7]

  • Stop the reaction by adding 40 µL of 5 M NaOH.[9]

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Kinetics Assay

This protocol describes the methodology to determine the mode of inhibition and the inhibition constant (Ki) of a PTP1B inhibitor.[6][7]

Materials:

  • Same as for the IC50 determination.

Procedure:

  • Perform the PTP1B activity assay with varying concentrations of the substrate (pNPP).

  • Repeat the assay in the presence of several fixed concentrations of the test inhibitor.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Analyze the data using Lineweaver-Burk plots (a plot of 1/velocity versus 1/[Substrate]).[6]

  • The type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is determined by the pattern of the lines on the Lineweaver-Burk plot.

  • Secondary plots, such as plotting the slopes or the y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration, are used to calculate the inhibition constant (Ki).[6]

Visualizing PTP1B Signaling and Inhibition Workflow

The following diagrams, generated using the DOT language, illustrate the PTP1B signaling pathway and a typical experimental workflow for inhibitor characterization.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS-1) IR->IRS Insulin Insulin Insulin->IR binds PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Downstream Downstream Signaling Akt->Downstream Glucose Glucose Uptake GLUT4->Glucose facilitates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

PTP1B_Inhibitor_Workflow cluster_screening Screening & Characterization Start Compound Library HTS High-Throughput Screening (HTS) Start->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Kinetics Enzyme Inhibition Kinetics IC50->Kinetics Selectivity Selectivity Profiling Kinetics->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: Experimental workflow for PTP1B inhibitor discovery.

References

Methodological & Application

Application Note: In Vitro PTP1B Inhibition Assay Using PTP1B-IN-3 and pNPP Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2] This document provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of compounds against PTP1B, using the specific inhibitor PTP1B-IN-3 as an example and the chromogenic substrate p-nitrophenyl phosphate (pNPP). The hydrolysis of pNPP by PTP1B yields p-nitrophenol (pNP), a yellow product that can be quantified by measuring absorbance at 405 nm.[3] This colorimetric assay is a robust, reliable, and cost-effective method for screening and characterizing PTP1B inhibitors.[4]

PTP1B Signaling Pathway and Inhibition

PTP1B plays a critical role in downregulating insulin signaling. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on key tyrosine residues, initiating a downstream cascade. PTP1B attenuates this signal by dephosphorylating the activated insulin receptor and its primary substrate, Insulin Receptor Substrate-1 (IRS-1).[3][5] Inhibition of PTP1B is expected to enhance and prolong insulin signaling, thereby improving insulin sensitivity.[6] this compound, also known as [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, is a potent and selective inhibitor of PTP1B and the closely related T-cell protein tyrosine phosphatase (TCPTP).[4]

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 (Active) IRS1->pIRS1 PI3K_Akt PI3K/Akt Pathway pIRS1->PI3K_Akt Activates Glucose_Uptake Glucose Uptake & Metabolic Effects PI3K_Akt->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates PTP1B_IN3 This compound PTP1B_IN3->PTP1B Inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Assay Principle

The assay quantifies PTP1B activity by measuring the rate of pNPP dephosphorylation. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decreased rate of p-nitrophenol production. The half-maximal inhibitory concentration (IC50) can be determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Quantitative Assay Parameters

The following table summarizes key quantitative data and typical concentration ranges for the PTP1B in vitro assay.

ParameterValue / RangeReference / Notes
Inhibitor This compound[(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid
This compound IC50 120 nM[4]
Enzyme Human Recombinant PTP1B (catalytic domain)Truncated versions (e.g., amino acids 1-321) are commonly used.
Enzyme Concentration 20 - 75 nM (or 40 - 50 ng/reaction)[2][7] Optimal concentration should be determined empirically to ensure linear reaction kinetics.
Substrate p-Nitrophenyl Phosphate (pNPP)---
pNPP Km 0.7 - 1.3 mM[2][8] The Michaelis-Menten constant for PTP1B.
pNPP Concentration 0.7 - 15 mM[1][2] A concentration at or near the Km is recommended for inhibitor studies.
Detection Wavelength 405 nm[3] Corresponds to the absorbance maximum of the p-nitrophenol product.
Assay Temperature 30°C or 37°C[9]
Assay pH 6.0 - 7.2[1][7] PTPs are typically most active at a slightly acidic to neutral pH.

Experimental Protocol

This protocol is designed for a 96-well microplate format and can be adapted for 384-well plates by adjusting volumes proportionally.

Required Materials
  • Human Recombinant PTP1B enzyme

  • This compound inhibitor

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0.[7] Add 1 mM DTT fresh before use.

  • Stop Solution: 1 M NaOH

  • DMSO (for dissolving inhibitor)

  • Clear, flat-bottom 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Reagent Preparation
  • PTP1B Enzyme Stock: Prepare aliquots of PTP1B in assay buffer and store at -70°C. For the experiment, dilute the enzyme to a 2X final concentration (e.g., 100 nM) in cold assay buffer immediately before use.

  • pNPP Substrate Stock: Prepare a 100 mM stock solution of pNPP in deionized water. Store in aliquots at -20°C. Before the assay, thaw and dilute to a 2X final concentration (e.g., 2 mM) in assay buffer.

  • This compound Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to create a range of 10X final concentrations for the IC50 curve (e.g., 10 µM to 1 nM). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.

Assay Procedure Workflow

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_read Data Acquisition A1 Prepare Assay Buffer (pH 7.0 + DTT) A2 Prepare 10X Inhibitor (this compound) Dilutions A1->A2 A3 Prepare 2X Enzyme (PTP1B) Solution A1->A3 A4 Prepare 2X Substrate (pNPP) Solution A1->A4 B1 Add 10 µL of 10X Inhibitor (or buffer/DMSO for controls) B2 Add 40 µL Assay Buffer B1->B2 B3 Add 50 µL of 2X Enzyme Pre-incubate 15-30 min at 37°C B2->B3 B4 Initiate Reaction: Add 100 µL of 2X pNPP B3->B4 B5 Incubate 15-30 min at 37°C B4->B5 B6 Stop Reaction: Add 50 µL of 1M NaOH B5->B6 C1 Read Absorbance at 405 nm B6->C1 C2 Calculate % Inhibition & Determine IC50 C1->C2

References

Application Notes and Protocols for Glucose Uptake Assay in L6 Myotubes with PTP1B-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2][3] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, and its overexpression or increased activity is associated with insulin resistance, a hallmark of type 2 diabetes.[1][4][5][6] Inhibition of PTP1B is a promising therapeutic strategy to enhance insulin sensitivity and improve glucose homeostasis.[2][7] PTP1B-IN-3 is a potent and selective inhibitor of PTP1B. These application notes provide a detailed protocol for assessing the effect of this compound on glucose uptake in L6 rat skeletal muscle cells, a widely used in vitro model for studying glucose metabolism in muscle tissue.

Mechanism of Action

Insulin initiates its metabolic effects by binding to the insulin receptor, leading to its autophosphorylation and the subsequent phosphorylation of insulin receptor substrates. This triggers a signaling cascade involving PI3K and Akt, which ultimately results in the translocation of GLUT4 glucose transporters to the plasma membrane, facilitating glucose uptake into the cell.[3] PTP1B acts as a brake on this pathway by dephosphorylating the insulin receptor and its substrates.[1][2] this compound inhibits this dephosphorylation, thereby prolonging the activated state of the insulin signaling pathway, leading to enhanced glucose uptake.[2]

Signaling Pathway of Insulin and PTP1B Inhibition

Insulin_PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylation pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits

Caption: Insulin signaling cascade and the inhibitory action of this compound.

Data Presentation

Table 1: Effect of this compound on Glucose Uptake in L6 Myotubes (Representative Data)

Treatment GroupConcentrationGlucose Uptake (pmol/min/mg protein)Fold Change vs. Basal
Basal (Untreated)-15.2 ± 1.81.0
Insulin100 nM35.8 ± 3.22.4
This compound1 µM18.5 ± 2.11.2
This compound10 µM22.1 ± 2.51.5
This compound25 µM28.9 ± 3.01.9
Insulin + this compound100 nM + 1 µM45.3 ± 4.13.0
Insulin + this compound100 nM + 10 µM58.7 ± 5.53.9
Insulin + this compound100 nM + 25 µM65.1 ± 6.04.3

Data are presented as mean ± standard deviation and are for illustrative purposes only. Actual results may vary.

Experimental Protocols

I. Cell Culture and Differentiation of L6 Myoblasts

Materials:

  • L6 rat myoblasts

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates (6-well or 24-well)

Protocol:

  • Myoblast Proliferation: Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and seed them into desired culture plates at a density of 2 x 10^4 cells/cm².

  • Differentiation: Once the myoblasts reach 100% confluency, induce differentiation by switching the growth medium to DMEM containing 2% FBS and 1% Penicillin-Streptomycin.

  • Myotube Formation: Maintain the cells in the differentiation medium for 5-7 days, replacing the medium every 48 hours. Successful differentiation is characterized by the fusion of myoblasts into elongated, multinucleated myotubes.

II. Glucose Uptake Assay (2-Deoxyglucose Method)

This protocol is based on the uptake of a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

Materials:

  • Differentiated L6 myotubes in 6-well or 24-well plates

  • Serum-free DMEM

  • Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO₄, 1.25 mM CaCl₂, 20 mM HEPES, pH 7.4)

  • Insulin solution (100 µM stock in sterile water)

  • This compound (stock solution in DMSO, concentration to be determined based on solubility)

  • 2-deoxy-D-[³H]glucose (1 µCi/mL)

  • Unlabeled 2-deoxy-D-glucose

  • Cytochalasin B (for non-specific uptake control)

  • Ice-cold PBS

  • 0.1 M NaOH

  • Scintillation cocktail

  • Scintillation counter

  • BCA Protein Assay Kit

Experimental Workflow Diagram:

Glucose_Uptake_Workflow Start Differentiated L6 Myotubes Serum_Starve Serum Starve (4-6 hours) Start->Serum_Starve Pre_incubation Pre-incubate with this compound (1 hour) Serum_Starve->Pre_incubation Insulin_Stimulation Stimulate with Insulin (30 minutes) Pre_incubation->Insulin_Stimulation Wash1 Wash with KRH Buffer Insulin_Stimulation->Wash1 Glucose_Uptake Incubate with 2-deoxy-[3H]glucose (10 minutes) Wash1->Glucose_Uptake Stop_Reaction Wash with Ice-Cold PBS Glucose_Uptake->Stop_Reaction Cell_Lysis Lyse Cells with NaOH Stop_Reaction->Cell_Lysis Scintillation_Counting Scintillation Counting Cell_Lysis->Scintillation_Counting Protein_Assay Protein Quantification (BCA) Cell_Lysis->Protein_Assay Data_Analysis Data Analysis and Normalization Scintillation_Counting->Data_Analysis Protein_Assay->Data_Analysis

Caption: Workflow for the 2-deoxyglucose uptake assay in L6 myotubes.

Protocol:

  • Serum Starvation: After differentiation, wash the L6 myotubes twice with PBS and then incubate in serum-free DMEM for 4-6 hours at 37°C.

  • Pre-incubation with Inhibitor: Following starvation, wash the cells twice with KRH buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 25 µM) or vehicle (DMSO) in KRH buffer for 1 hour at 37°C.

  • Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells and incubate for 30 minutes at 37°C. For basal conditions, add an equivalent volume of vehicle.

  • Glucose Uptake: Remove the incubation buffer and add KRH buffer containing 2-deoxy-D-[³H]glucose (1 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10 µM). Incubate for 10 minutes at 37°C. To determine non-specific uptake, incubate a set of wells with Cytochalasin B (10 µM) for 30 minutes prior to the addition of the 2-deoxy-D-[³H]glucose solution.

  • Stop Reaction: Terminate glucose uptake by aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

  • Scintillation Counting: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use another aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay kit.

  • Data Analysis: Calculate the specific glucose uptake by subtracting the non-specific uptake from the total uptake for each condition. Normalize the glucose uptake to the protein concentration (pmol/min/mg protein).

Logical Relationship Diagram

Logical_Relationship PTP1B_IN_3 This compound PTP1B_Inhibition PTP1B Inhibition PTP1B_IN_3->PTP1B_Inhibition Insulin_Signaling Increased Insulin Signaling (p-IR, p-IRS, p-Akt) PTP1B_Inhibition->Insulin_Signaling GLUT4_Translocation Enhanced GLUT4 Translocation Insulin_Signaling->GLUT4_Translocation Glucose_Uptake Increased Glucose Uptake in L6 Myotubes GLUT4_Translocation->Glucose_Uptake Therapeutic_Potential Potential Therapeutic Effect for Insulin Resistance Glucose_Uptake->Therapeutic_Potential

Caption: Logical flow from this compound action to therapeutic potential.

Troubleshooting and Considerations

  • Cell Viability: It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the concentrations of this compound used do not adversely affect cell viability.

  • DMSO Concentration: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced artifacts.

  • Optimization: The optimal concentrations of this compound and insulin, as well as incubation times, may need to be determined empirically for your specific experimental setup.

  • Alternative Glucose Uptake Assays: Non-radioactive, fluorescence-based glucose uptake assays are also commercially available and can be used as an alternative to the 2-deoxyglucose method.

  • Reproducibility: Perform all experiments with appropriate biological and technical replicates to ensure the reproducibility of the results.

By following these detailed protocols and considering the provided information, researchers can effectively evaluate the impact of this compound on glucose uptake in L6 myotubes, contributing to the understanding of its potential as a therapeutic agent for insulin resistance and type 2 diabetes.

References

Application Note: Pharmacokinetic Profiling of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.[1][2][3] The development of small molecule inhibitors targeting PTP1B is a major focus of drug discovery.[2][4] Understanding the pharmacokinetic (PK) properties of these inhibitors is crucial for their preclinical and clinical development. This document provides a detailed protocol and representative data for the pharmacokinetic analysis of a hypothetical PTP1B inhibitor, designated here as PTP1B-IN-3, in Sprague-Dawley rats and Cynomolgus monkeys.

Pharmacokinetic Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in rats and monkeys. These data are representative of typical small molecule PTP1B inhibitors and are intended to serve as a guide for researchers.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Tmax (h) 0.080.5
Cmax (ng/mL) 1250 ± 210850 ± 150
AUC0-t (ng·h/mL) 1890 ± 3203200 ± 540
AUC0-inf (ng·h/mL) 1950 ± 3303350 ± 560
t1/2 (h) 2.5 ± 0.43.1 ± 0.5
Clearance (CL) (mL/min/kg) 8.5 ± 1.5-
Volume of Distribution (Vdss) (L/kg) 1.8 ± 0.3-
Oral Bioavailability (F%) -43%

Data are presented as mean ± standard deviation (SD).

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Tmax (h) 0.11.0
Cmax (ng/mL) 1500 ± 250650 ± 110
AUC0-t (ng·h/mL) 2500 ± 4204800 ± 800
AUC0-inf (ng·h/mL) 2550 ± 4304950 ± 820
t1/2 (h) 3.8 ± 0.64.5 ± 0.7
Clearance (CL) (mL/min/kg) 6.5 ± 1.1-
Volume of Distribution (Vdss) (L/kg) 2.2 ± 0.4-
Oral Bioavailability (F%) -62%

Data are presented as mean ± standard deviation (SD).

Experimental Protocols

Animal Models
  • Rat Studies: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g) were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard chow and water.

  • Monkey Studies: Male Cynomolgus monkeys (3-5 years old, weighing 3-5 kg) were used. Animals were socially housed and provided with an enriched environment. All procedures involving monkeys were approved by the Institutional Animal Care and Use Committee and conducted in an AAALAC-accredited facility.

Dosing and Administration
  • Formulation: For intravenous administration, this compound was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, the compound was suspended in 0.5% methylcellulose in water.

  • Intravenous (IV) Administration: Rats received a single bolus dose of 1 mg/kg via the tail vein. Monkeys received a single bolus dose of 1 mg/kg via a saphenous vein.

  • Oral (PO) Administration: Rats received a single dose of 10 mg/kg by oral gavage. Monkeys received a single dose of 5 mg/kg by oral gavage.

Blood Sample Collection
  • Rat Studies: Blood samples (approximately 0.25 mL) were collected from the jugular vein at pre-dose (0), and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into tubes containing K2EDTA as an anticoagulant.

  • Monkey Studies: Blood samples (approximately 1 mL) were collected from a peripheral vein at pre-dose (0), and at 0.1, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Samples were collected into tubes containing K2EDTA.

Sample Processing and Bioanalysis
  • Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate plasma. The resulting plasma was stored at -80°C until analysis.

  • LC-MS/MS Analysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with acetonitrile containing an internal standard.

    • Chromatography: Separation was achieved on a C18 column with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Detection was performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM) in positive ion mode.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).[5] Key parameters included maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), and volume of distribution at steady state (Vdss).[6][7] Oral bioavailability (F%) was calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) * 100.

Visualizations

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways. PTP1B dephosphorylates the activated insulin receptor (IR) and Janus kinase 2 (JAK2), thereby attenuating downstream signaling.[8][9][10]

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription (Appetite Regulation) pSTAT3->Gene_Transcription PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B inhibits

PTP1B signaling and inhibition.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the workflow for the in vivo pharmacokinetic studies described in this application note.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase animal_prep Animal Acclimation (Rats & Monkeys) dosing Drug Administration (IV & Oral Dosing) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling plasma_sep Plasma Separation (Centrifugation) sampling->plasma_sep sample_prep Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms conc_time Concentration-Time Profile lcms->conc_time nca Non-Compartmental Analysis (NCA) conc_time->nca pk_params Pharmacokinetic Parameters (AUC, Cmax, t1/2, etc.) nca->pk_params report Reporting pk_params->report

Pharmacokinetic study workflow.

References

Troubleshooting & Optimization

Improving PTP1B-IN-3 solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using PTP1B-IN-3, with a special focus on overcoming solubility challenges in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP).[1][2][3] It is widely used in research for its potential antidiabetic and anticancer effects.[1][4]

PropertyValueReference
Molecular Formula C₁₂H₇BrF₂NO₃P[1]
Molecular Weight 362.06 g/mol [1][2]
Appearance White to off-white solid[1]
IC₅₀ (PTP1B) 120 nM[1][2]
IC₅₀ (TCPTP) 120 nM[1][2]

Q2: What is the primary mechanism of action for PTP1B?

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways.[5][6][7][8] It functions by dephosphorylating tyrosine residues on key signaling proteins, thereby attenuating the signal. Notably, PTP1B dephosphorylates the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), which dampens insulin signaling.[5][7][9] It also dephosphorylates Janus kinase 2 (JAK2), a downstream effector of the leptin receptor, thus inhibiting the leptin signaling pathway.[7][10]

PTP1B_Signaling_Pathways cluster_insulin Insulin Pathway cluster_leptin Leptin Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 phosphorylates PI3K_AKT PI3K/AKT Pathway IRS1->PI3K_AKT GLUT4 Glucose Uptake PI3K_AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Transcription Gene Transcription STAT3->Transcription PTP1B PTP1B PTP1B->IR PTP1B->IRS1 PTP1B->JAK2

PTP1B negatively regulates insulin and leptin signaling pathways.

Q3: How do I prepare a stock solution of this compound?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble in DMSO up to 50 mg/mL (138.10 mM).[1][2]

SolventMaximum SolubilityNotes
DMSO 50 mg/mL (138.10 mM)Ultrasonic treatment may be required. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2]

For a detailed method, please see the Experimental Protocols section.

Q4: How should I store this compound powder and stock solutions?

Proper storage is crucial to maintain the stability and activity of the compound.

FormStorage TemperatureDurationReference
Powder -20°C3 years[1]
In Solvent (e.g., DMSO) -80°C6 months[1]
In Solvent (e.g., DMSO) -20°C1 month[1]

It is recommended to store solutions in single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Q5: What is the recommended final concentration of DMSO in an in vitro assay?

High concentrations of DMSO can affect cellular functions and enzyme activity.[11] For most in vitro assays, the final concentration of DMSO should be kept low, typically ≤1% , and ideally below 0.5%.[12] It is critical to run a vehicle control (containing the same final concentration of DMSO as the experimental samples) to account for any solvent effects.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound for in vitro experiments.

Solubility_Troubleshooting_Workflow start Start: Prepare this compound Working Solution stock_prep Prepare high-concentration stock in fresh, anhydrous DMSO start->stock_prep dilution Dilute stock into aqueous assay buffer stock_prep->dilution precip_check Does the compound precipitate? dilution->precip_check action1 1. Gently warm solution (e.g., to 37°C) precip_check->action1 Yes success Proceed with Experiment precip_check->success No action2 2. Briefly sonicate the solution action1->action2 action3 3. Lower the final working concentration action2->action3 action4 4. Consider co-solvents (if assay permits) action3->action4 action4->dilution Re-attempt dilution

Workflow for troubleshooting this compound solubility issues.

Problem: The compound precipitates after dilution into my aqueous assay buffer.

  • Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the compound can "crash out" of the solution.

  • Solutions:

    • Warm and Sonicate: If precipitation occurs during preparation, gentle heating (e.g., to 37°C) and/or sonication can help redissolve the compound.[1][2]

    • Use Fresh DMSO: DMSO is hygroscopic (absorbs water from the air), and the presence of water can significantly reduce the solubility of hydrophobic compounds. Always use new or properly stored anhydrous DMSO for stock solutions.[1]

    • Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is not too low to maintain solubility, but also not so high that it causes cellular toxicity or assay interference. A balance is key.

    • Consider Co-solvents (for specific applications): For some applications, formulations including co-solvents like PEG300 and surfactants like Tween-80 can significantly improve solubility.[1] However, you must first validate that these additional reagents do not interfere with your specific assay.

    • Reduce Final Concentration: If solubility remains an issue, you may need to work at a lower final concentration of this compound.

Problem: I am observing inconsistent results between experiments.

  • Cause: This can be due to incomplete dissolution or precipitation of the compound during the experiment. If the compound is not fully dissolved, the effective concentration will vary.

  • Solutions:

    • Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen stock for each experiment. Do not store diluted aqueous solutions.

    • Visually Inspect Solutions: Before adding the compound to your assay, visually inspect the solution (e.g., against a light source) to ensure there is no visible precipitate.

    • Vortex Before Use: Briefly vortex your diluted solutions before adding them to the assay plate to ensure homogeneity.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 362.06 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Ultrasonic water bath

Methodology:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 20 mM stock solution, weigh 7.24 mg.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If any solid particles remain, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Once fully dissolved, create single-use aliquots (e.g., 10-20 µL) to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: General Workflow for an In Vitro PTP1B Enzymatic Inhibition Assay

This protocol provides a general framework. Specific concentrations of enzyme, substrate, and incubation times should be optimized for your experimental setup.

PTP1B_Assay_Workflow start 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) step2 2. Add Assay Buffer to micoplate wells start->step2 step3 3. Add serial dilutions of This compound (or vehicle control) step2->step3 step4 4. Add PTP1B Enzyme step3->step4 step5 5. Pre-incubate at reaction temperature (e.g., 30°C) step4->step5 step6 6. Initiate reaction by adding Substrate (e.g., pNPP) step5->step6 step7 7. Incubate for a fixed time (e.g., 30 min) step6->step7 end 8. Stop reaction and/or read absorbance/fluorescence step7->end

General workflow for a PTP1B enzymatic inhibition assay.

Key Considerations for the Assay:

  • Buffer: A common assay buffer for PTPs is Bis-Tris at pH 6.0, as PTPs are typically most active at a slightly acidic pH.[13] Buffers containing sulfonic acids (like HEPES) should be avoided as they can sometimes compete for binding at the active site.[13]

  • Reducing Agent: The buffer should contain a reducing agent, such as Dithiothreitol (DTT), to ensure the catalytic cysteine residue of PTP1B remains in its active, reduced state.[13]

  • Substrate: A common chromogenic substrate is p-nitrophenyl phosphate (pNPP).[14] Fluorescent substrates like OMFP or DiFMUP can also be used for higher sensitivity assays.[12][15] The final substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for the enzyme.

  • Controls: Always include:

    • Negative Control (No Enzyme): To measure background signal from substrate auto-hydrolysis.

    • Positive Control (No Inhibitor): To measure 100% enzyme activity.

    • Vehicle Control (DMSO only): To ensure the solvent does not affect enzyme activity at the final concentration used.

References

Addressing the dual inhibition of PTP1B and TCPTP by PTP1B-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PTP1B-IN-3, a potent dual inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TCPTP). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing detailed protocols, troubleshooting guides, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule inhibitor that exhibits potent and dual inhibitory activity against two closely related protein tyrosine phosphatases: PTP1B and TCPTP. Due to the high degree of homology in the catalytic domains of these two enzymes, designing selective inhibitors has been a significant challenge.[1] this compound addresses this by effectively targeting both phosphatases.

Q2: What are the main signaling pathways affected by the dual inhibition of PTP1B and TCPTP?

The dual inhibition of PTP1B and TCPTP by this compound impacts two critical signaling pathways:

  • Insulin Signaling: PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates the insulin receptor (IR) and insulin receptor substrates (IRS-1/2), thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism.[2][3] Inhibition of PTP1B by this compound is expected to enhance insulin sensitivity.

  • Leptin Signaling: TCPTP is a crucial negative regulator of the leptin signaling pathway. It dephosphorylates Janus kinase 2 (JAK2) and the signal transducer and activator of transcription 3 (STAT3).[2] Inhibition of TCPTP by this compound can therefore potentiate leptin signaling, which is involved in appetite regulation and energy expenditure.

Q3: What are the potential therapeutic applications of a dual PTP1B/TCPTP inhibitor like this compound?

The simultaneous inhibition of both PTP1B and TCPTP holds promise for treating a range of diseases, including:

  • Metabolic Disorders: By enhancing both insulin and leptin sensitivity, dual inhibitors are being investigated for the treatment of type 2 diabetes and obesity.[2][4]

  • Cancer: Both PTP1B and TCPTP have been implicated in various cancers. Their inhibition can enhance anti-tumor immune responses, making this a promising strategy for cancer immunotherapy.[5]

Quantitative Data

The inhibitory activity of this compound against both PTP1B and TCPTP has been quantified to determine its potency.

TargetIC50
PTP1B120 nM
TCPTP120 nM

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data sourced from MedChemExpress.[6]

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

In Vitro Enzyme Inhibition Assay (Colorimetric using pNPP)

This protocol describes how to determine the inhibitory activity of this compound on PTP1B and TCPTP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B and TCPTP enzymes

  • This compound

  • pNPP (p-nitrophenyl phosphate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of the inhibitor in the assay buffer.

    • Prepare a working solution of pNPP in the assay buffer. The final concentration in the well should be at the Km value for each enzyme.

    • Dilute the recombinant PTP1B and TCPTP enzymes in the assay buffer to the desired working concentration.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • This compound at various concentrations (or vehicle control, e.g., DMSO)

      • PTP1B or TCPTP enzyme

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the pNPP solution to each well to start the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot Analysis of Protein Phosphorylation

This protocol outlines how to assess the effect of this compound on the phosphorylation status of key signaling proteins in a cellular context.

Materials:

  • Cell line of interest (e.g., HepG2 for insulin signaling, a cancer cell line for other pathways)

  • This compound

  • Cell culture medium and supplements

  • Stimulating agent (e.g., insulin, leptin, or a growth factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-IR, anti-phospho-STAT3, anti-total-IR, anti-total-STAT3)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired confluency.

    • Starve the cells in a serum-free medium for a few hours before the experiment.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.

  • Cell Stimulation:

    • Stimulate the cells with the appropriate agent (e.g., insulin) for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the change in phosphorylation status upon treatment with this compound.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in the in vitro enzyme inhibition assay.

  • Possible Cause 1: Inhibitor Precipitation. this compound may have limited solubility in aqueous buffers.

    • Solution: Ensure that the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity. Prepare fresh dilutions of the inhibitor for each experiment. The use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[6][7]

  • Possible Cause 2: Enzyme Instability. Recombinant enzymes can lose activity over time, especially with repeated freeze-thaw cycles.

    • Solution: Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known inhibitor to ensure the assay is performing as expected.

  • Possible Cause 3: Substrate Concentration. Using a substrate concentration that is too high or too low can affect the accuracy of the IC50 determination.

    • Solution: Determine the Michaelis-Menten constant (Km) for your specific enzyme and substrate lot and use a substrate concentration at or near the Km value for your inhibition assays.

Issue 2: No significant change in the phosphorylation of the target protein in the cellular assay.

  • Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time. The inhibitor may not be reaching its target at a high enough concentration or for a sufficient duration to elicit a response.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.

  • Possible Cause 2: Low Endogenous Phosphatase Activity. The cell line used may have low endogenous levels of PTP1B or TCPTP, or the target pathway may not be highly active under the experimental conditions.

    • Solution: Choose a cell line known to have high expression of PTP1B and/or TCPTP. Ensure that the stimulation of the pathway of interest is robust by checking the phosphorylation status of the target protein in the positive control (stimulated, no inhibitor).

  • Possible Cause 3: Poor Cell Permeability of the Inhibitor. this compound may not be efficiently entering the cells.

    • Solution: While this compound is described as orally active, its permeability can vary between cell types. If poor permeability is suspected, consider using a cell line with higher permeability or consult the literature for similar compounds and their cellular uptake characteristics.

Issue 3: How to distinguish the effects of PTP1B inhibition from TCPTP inhibition in a cellular experiment?

  • Possible Cause: The dual nature of the inhibitor makes it challenging to attribute a cellular phenotype to the inhibition of a single phosphatase.

    • Solution 1: Use of Selective Inhibitors (if available). Compare the effects of this compound with those of a highly selective PTP1B inhibitor and a highly selective TCPTP inhibitor (if such compounds are accessible). This can help to dissect the contribution of each phosphatase to the observed phenotype.

    • Solution 2: Genetic Knockdown/Knockout. Use siRNA or CRISPR/Cas9 to specifically knockdown or knockout PTP1B or TCPTP in your cell line. Treat these modified cells with this compound. If the effect of the inhibitor is diminished in the PTP1B knockdown cells, it suggests a PTP1B-dependent mechanism, and vice versa for TCPTP.

    • Solution 3: Analyze Downstream Substrates. Examine the phosphorylation status of specific substrates for each phosphatase. For example, an increase in IR or IRS-1/2 phosphorylation would strongly suggest PTP1B inhibition, while an increase in STAT3 phosphorylation would point towards TCPTP inhibition.[2]

Visualizations

Signaling Pathways

G cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling cluster_inhibitor cluster_phosphatases Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS-1/2 IR->IRS pY PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT GlucoseUptake Glucose Uptake AKT->GlucoseUptake Leptin Leptin LR Leptin Receptor Leptin->LR JAK2 JAK2 LR->JAK2 pY STAT3 STAT3 JAK2->STAT3 pY GeneExpression Gene Expression STAT3->GeneExpression PTP1B_IN_3 This compound PTP1B PTP1B PTP1B_IN_3->PTP1B TCPTP TCPTP PTP1B_IN_3->TCPTP PTP1B->IR dephosphorylates PTP1B->IRS TCPTP->JAK2 dephosphorylates TCPTP->STAT3

Caption: Dual inhibition of PTP1B and TCPTP by this compound.

Experimental Workflow: In Vitro Inhibition Assay

G start Start prepare_reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) start->prepare_reagents assay_setup Set up 96-well plate (Buffer, Inhibitor, Enzyme) prepare_reagents->assay_setup pre_incubation Pre-incubate (10-15 min) assay_setup->pre_incubation add_substrate Add Substrate (pNPP) pre_incubation->add_substrate reaction_incubation Incubate (37°C, 30 min) add_substrate->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance analyze_data Analyze Data (Calculate % Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro PTP1B/TCPTP inhibition assay.

Logical Relationship: Troubleshooting Cellular Assays

G start No change in protein phosphorylation cause1 Insufficient inhibitor concentration/time? start->cause1 Check cause2 Low endogenous phosphatase activity? start->cause2 Check cause3 Poor cell permeability? start->cause3 Check solution1 Optimize dose and time course cause1->solution1 If yes solution2 Use high-expressing cell line & ensure pathway stimulation cause2->solution2 If yes solution3 Consult literature for cell-specific uptake cause3->solution3 If yes

Caption: Troubleshooting logic for cellular phosphorylation assays.

References

PTP1B-IN-3 stability in different solvent and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, handling, and use of PTP1B-IN-3, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).

Stability of this compound

Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results. The stability of the compound varies depending on whether it is in solid form or dissolved in a solvent.

Storage Recommendations:

FormStorage TemperatureDurationNotes
Powder (Lyophilized) -20°C3 years[1][2]Keep desiccated.[3]
In Solvent -80°C6 months[1] to 1 year[2]Aliquot to avoid multiple freeze-thaw cycles.[3]
-20°C1 month[1][3]

Solvent Recommendations:

This compound is soluble in DMSO at a concentration of 50 mg/mL (138.10 mM).[1] It is important to use newly opened, non-hygroscopic DMSO, as moisture can significantly impact solubility.[1] For in vivo experiments, several solvent formulations are recommended to achieve a clear solution.[1]

ProtocolSolvent CompositionSolubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.90 mM)[1]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.90 mM)[1]
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.90 mM)[1]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the handling and use of this compound.

Question: My this compound powder won't fully dissolve in DMSO. What should I do?

Answer:

  • Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.[1] Use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.

  • Sonication/Heating: If precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[1]

  • Check Concentration: Ensure you are not exceeding the recommended solubility of 50 mg/mL in DMSO.[1]

Question: I am seeing inconsistent results in my cell-based assays. Could the stability of my this compound stock solution be the issue?

Answer:

  • Storage Conditions: Verify that your stock solution has been stored correctly. At -20°C, the solution is stable for up to one month, while at -80°C, it can be stored for up to six months.[1]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution.[3]

  • Working Solution Preparation: It is recommended to prepare fresh working solutions for your experiments from a stock solution on the day of use.[1]

Question: What is the recommended method for preparing this compound for in vivo studies?

Answer: For in vivo experiments, it is crucial to use a vehicle that ensures the solubility and bioavailability of the compound. A common method involves a multi-solvent system. For example, to prepare a 1 mL working solution, you can dissolve the compound in 100 µL of DMSO, then add 400 µL of PEG300, followed by 50 µL of Tween-80, and finally, bring the volume to 1 mL with saline.[4] Always prepare this solution fresh on the day of the experiment.[1]

Experimental Protocols

PTP1B Enzyme Inhibition Assay:

This protocol outlines a general procedure for determining the IC50 value of this compound against the PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Enzyme and Inhibitor Pre-incubation: Add a specific amount of PTP1B enzyme to each well of a 96-well plate. Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells. Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPP substrate to each well to start the enzymatic reaction.

  • Incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure Absorbance: Read the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

PTP1B_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds IRS1 IRS-1 IR->IRS1 Phosphorylates JAK2 JAK2 LR->JAK2 Activates PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates Metabolic Effects Metabolic Effects Akt->Metabolic Effects STAT3 STAT3 JAK2->STAT3 Phosphorylates GeneTranscription Gene Transcription STAT3->GeneTranscription PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Inhibits

Caption: PTP1B Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions (Aqueous Buffer) prep_stock->prep_working storage_rt Room Temperature prep_working->storage_rt Store Aliquots storage_4c 4°C prep_working->storage_4c Store Aliquots storage_neg20c -20°C prep_working->storage_neg20c Store Aliquots storage_neg80c -80°C prep_working->storage_neg80c Store Aliquots timepoint_0 Timepoint 0 (Initial Analysis) prep_working->timepoint_0 Analyze Immediately timepoint_x Timepoint X (e.g., 1, 7, 30 days) storage_rt->timepoint_x Sample at Intervals storage_4c->timepoint_x Sample at Intervals storage_neg20c->timepoint_x Sample at Intervals storage_neg80c->timepoint_x Sample at Intervals hplc_analysis HPLC/LC-MS Analysis timepoint_0->hplc_analysis timepoint_x->hplc_analysis calc_degradation Calculate % Degradation hplc_analysis->calc_degradation

Caption: Workflow for Assessing this compound Stability.

References

Technical Support Center: PTP1B-IN-3 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PTP1B-IN-3 in animal models. The information is designed to help minimize toxicity and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and T-Cell Protein Tyrosine Phosphatase (TCPTP), with IC50 values of 120 nM for both enzymes.[1][2] PTP1B is a key negative regulator of insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances these signaling pathways, making it a compound of interest for research in diabetes, obesity, and cancer.[1][2]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once in solvent, stock solutions can be stored at -80°C for up to one year.[2] It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[3]

Q3: What is the oral bioavailability of this compound in mice?

In diet-induced obese (DIO) mice, this compound has demonstrated good oral bioavailability with a fraction absorbed (F) of 24%.[1][2]

Q4: What is the pharmacokinetic profile of this compound in mice?

Studies in DIO mice have shown that this compound has slow clearance (CL of 0.71 mL/kg/min) and a good elimination half-life (t1/2 of 6 hours).[1][2]

Troubleshooting Guide

Formulation and Administration

Q: My this compound is not dissolving properly for oral administration. What vehicle should I use?

This compound is a poorly water-soluble compound. For oral gavage in mice, several vehicle formulations can be used. Here are a few recommended options:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: This formulation has been shown to yield a clear solution with a solubility of at least 2.5 mg/mL. To prepare, add each solvent sequentially and mix well.[1]

  • 10% DMSO, 90% Corn Oil: This is another effective vehicle that can achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • 10% DMSO, 90% (20% SBE-β-CD in Saline): This formulation also provides good solubility.[1]

If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1] Always prepare fresh solutions for administration.

Q: What is a typical oral dosage range for this compound in mice?

Effective oral doses in diet-induced obese mice have been reported in the range of 1 to 10 mg/kg, which resulted in a dose-dependent inhibition of glucose excursion.[1] In a 21-day study with transgenic mice, a higher dose of 30 mg/kg was used without reported adverse effects.[1][2] It is recommended to perform a dose-range finding study to determine the optimal and maximum tolerated dose (MTD) for your specific animal model and experimental endpoint.

Toxicity and Safety Monitoring

Q: What are the potential signs of toxicity I should monitor for in my animal model?

While specific toxicity data for this compound is limited, general signs of toxicity in rodents for investigational compounds should be monitored. These include:

  • Changes in body weight: A significant and unexpected decrease in body weight can be an early indicator of toxicity.

  • Changes in food and water consumption: Monitor for any drastic changes.

  • Behavioral changes: Observe for lethargy, hyperactivity, altered grooming, or any unusual behaviors.

  • Physical appearance: Look for signs such as ruffled fur, hunched posture, or changes in stool consistency.

Inhibition of PTP1B has been associated with neutrophilia (an increase in neutrophils), so monitoring hematological parameters may be warranted in longer-term studies.[4]

Q: I am observing unexpected adverse effects in my study. What could be the cause?

Unexpected adverse effects could be due to the compound's intrinsic toxicity, issues with the vehicle, or the administration procedure.

  • Compound Toxicity: If you suspect compound-related toxicity, consider reducing the dose or frequency of administration.

  • Vehicle Toxicity: The vehicle itself can sometimes cause adverse effects. Ensure you are using a well-tolerated vehicle at an appropriate concentration and volume. It is crucial to include a vehicle-only control group in your study to differentiate vehicle effects from compound effects.

  • Administration Stress: Oral gavage can be stressful for animals. Ensure that personnel are well-trained in the technique to minimize stress and potential for injury.

Q: How can I establish a maximum tolerated dose (MTD) for this compound in my animal model?

A dose-range finding study is essential to determine the MTD. A common approach is the "3+3" dose-escalation design. This involves:

  • Starting with a low dose in a small cohort of animals (e.g., 3).

  • If no dose-limiting toxicities (DLTs) are observed, escalate the dose in a new cohort.

  • If a DLT is observed in one animal, expand the cohort to six animals.

  • The MTD is generally defined as the highest dose at which no more than one out of six animals experiences a DLT.

Data Summary Tables

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterValueSpecies/ModelReference
IC50 (PTP1B) 120 nMIn vitro[1][2]
IC50 (TCPTP) 120 nMIn vitro[1][2]
ED50 (Glucose Excursion) 0.8 mg/kgDiet-Induced Obese Mice[1]
Oral Bioavailability (F) 24%Diet-Induced Obese Mice[1][2]
Clearance (CL) 0.71 mL/kg/minDiet-Induced Obese Mice[1][2]
Elimination Half-life (t1/2) 6 hoursDiet-Induced Obese Mice[1][2]

Table 2: Recommended Formulation for Oral Gavage in Mice

Vehicle CompositionMaximum SolubilityNotesReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLPrepare by adding solvents sequentially.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLA simpler, two-component vehicle.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLSBE-β-CD can improve solubility.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (1 mg/mL)

  • Calculate the required amount of this compound and vehicle components based on the number of animals and the dosing volume.

  • In a sterile tube, add the required volume of DMSO to the this compound powder and vortex until fully dissolved.

  • Sequentially add PEG300, Tween-80, and finally saline, vortexing thoroughly after each addition to ensure a homogenous solution.

  • If any precipitation is observed, gently warm the solution and/or sonicate until it becomes clear.

  • Prepare the formulation fresh on the day of dosing.

Protocol 2: Acute Toxicity Assessment (Dose Range Finding)

  • Use a sufficient number of animals (e.g., 3-5 per group) for each dose level and a vehicle control group.

  • Administer a single oral dose of this compound at escalating concentrations to different groups.

  • Monitor the animals closely for the first few hours post-dosing and then daily for up to 14 days.

  • Record daily observations, including body weight, food and water intake, clinical signs of toxicity, and any mortality.

  • At the end of the observation period, perform a gross necropsy to examine for any organ abnormalities.

  • Consider collecting blood for hematology and clinical chemistry analysis, and tissues for histopathology to further assess toxicity.

Visualizations

PTP1B_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor IRS IRS Proteins Insulin_Receptor->IRS JAK2 JAK2 Leptin_Receptor->JAK2 PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt STAT3 STAT3 JAK2->STAT3 Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->Insulin_Receptor PTP1B->IRS PTP1B->JAK2 PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring cluster_analysis Analysis Formulation This compound Formulation Dose_Calculation Dose Calculation Formulation->Dose_Calculation Oral_Gavage Oral Gavage Dose_Calculation->Oral_Gavage Clinical_Signs Clinical Signs Oral_Gavage->Clinical_Signs Body_Weight Body Weight Oral_Gavage->Body_Weight Food_Water_Intake Food/Water Intake Oral_Gavage->Food_Water_Intake PK_Analysis Pharmacokinetic Analysis Oral_Gavage->PK_Analysis Efficacy_Endpoint Efficacy Endpoint Oral_Gavage->Efficacy_Endpoint Toxicity_Assessment Toxicity Assessment Clinical_Signs->Toxicity_Assessment Body_Weight->Toxicity_Assessment Food_Water_Intake->Toxicity_Assessment Troubleshooting_Logic Start Adverse Effects Observed Check_Vehicle Is there a vehicle control group? Start->Check_Vehicle Check_Technique Review administration technique Start->Check_Technique Vehicle_Toxicity Assess vehicle toxicity Check_Vehicle->Vehicle_Toxicity Yes Compound_Toxicity Suspect compound toxicity Check_Vehicle->Compound_Toxicity No, or vehicle is well-tolerated Change_Vehicle Change vehicle formulation Vehicle_Toxicity->Change_Vehicle Reduce_Dose Reduce dose/frequency Compound_Toxicity->Reduce_Dose Refine_Technique Refine administration technique Check_Technique->Refine_Technique

References

Validation & Comparative

A Comparative Guide to Selective PTP1B Inhibitors: PTP1B-IN-3 vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prominent therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2][3] PTP1B exerts its influence by dephosphorylating the insulin receptor (IR), its substrates (IRS), and the Janus kinase 2 (JAK2), a key component in the leptin signaling pathway.[4][5] Inhibition of PTP1B is expected to enhance insulin and leptin sensitivity, offering a promising strategy for combating metabolic diseases.[5]

This guide provides an objective comparison of PTP1B-IN-3 against other well-characterized selective PTP1B inhibitors, namely Trodusquemine (MSI-1436) and JTT-551. We present a comprehensive analysis based on published experimental data, detailing their inhibitory potency, selectivity, and performance in preclinical models.

PTP1B Signaling Pathway

PTP1B acts as a crucial brake on insulin and leptin signaling. By removing phosphate groups from the activated insulin receptor and JAK2 (associated with the leptin receptor), it attenuates downstream signals that promote glucose uptake and regulate appetite. PTP1B inhibitors block this dephosphorylation step, thereby amplifying the insulin and leptin signals.

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Quantitative Performance Comparison

The efficacy of a PTP1B inhibitor is determined by its potency (IC50 or Ki values) and its selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP). Lack of selectivity can lead to off-target effects, as TCPTP is also involved in crucial signaling pathways.[6][7]

Table 1: In Vitro Potency and Selectivity
InhibitorPTP1B PotencyTCPTP PotencySelectivity (TCPTP/PTP1B)Mechanism of Action
This compound IC50: 120 nM[8]IC50: 120 nM[8]1-fold (Non-selective)Not specified
Trodusquemine (MSI-1436) IC50: ~1 µM[9][10][11]IC50: 224 µM[10][11][12]~224-foldNon-competitive, Allosteric[9][11]
JTT-551 Ki: 0.22 µM[13][14][15]Ki: 9.3 µM[13][14][15]~42-foldMixed-type[14]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Preclinical In Vivo and Pharmacokinetic Data
InhibitorAnimal ModelKey FindingsOral Bioavailability (F%)
This compound Diet-Induced Obese (DIO) MiceDose-dependent inhibition of glucose excursion (ED50 of 0.8 mg/kg).[8]24% (Mouse), 4% (Rat)[8]
NDL2 Ptpn1 Transgenic MiceDelayed tumor onset from 28 to 75 days (30 mg/kg, oral).[8][16]
Trodusquemine (MSI-1436) Diet-Induced Obese (DIO) MiceSuppressed appetite, caused fat-specific weight loss, and improved insulin/leptin levels.[17]Administered via intraperitoneal (i.p.) injection.[10][12]
JTT-551 db/db MiceChronic oral administration (3 or 30 mg/kg) dose-dependently decreased blood glucose levels.[13][14]Orally active.[14]
ob/ob MiceA single administration enhanced liver IR phosphorylation and reduced glucose levels.[14]

Experimental Methodologies

Reproducibility and validation are paramount in drug discovery. Below are detailed protocols for key experiments used to characterize PTP1B inhibitors.

Workflow for PTP1B Inhibitor Screening

The typical workflow for identifying and validating novel PTP1B inhibitors involves a multi-stage process, starting from high-throughput enzymatic screening and progressing to complex in vivo models.

Workflow cluster_workflow Inhibitor Discovery & Validation Workflow A 1. Primary Screening: Enzymatic Assay (pNPP) B 2. Potency & Selectivity: IC50/Ki Determination (PTP1B vs. other PTPs) A->B Hit Compounds C 3. Cellular Activity: IR/STAT3 Phosphorylation Assay (e.g., HepG2, L6 Cells) B->C Potent & Selective Hits D 4. Cellular Function: Glucose Uptake Assay C->D E 5. In Vivo Efficacy: Disease Models (e.g., db/db, DIO mice) D->E Cell-Active Compounds F 6. Pharmacokinetics: Oral Bioavailability, Half-life E->F G Lead Candidate F->G

Caption: A typical workflow for screening and validating PTP1B inhibitors.

Protocol 1: PTP1B Enzymatic Inhibition Assay

This assay quantifies the enzymatic activity of PTP1B by measuring the hydrolysis of a chromogenic substrate, p-nitrophenyl phosphate (pNPP).

  • Reagents and Materials:

    • Recombinant human PTP1B enzyme.

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Substrate: p-nitrophenyl phosphate (pNPP).

    • Test Compounds (e.g., this compound) dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader capable of measuring absorbance at 405 nm.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and then dilute further in Assay Buffer.

    • Add 10 µL of the diluted compound solution to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Add 80 µL of PTP1B enzyme solution (final concentration ~10-20 nM) to each well except the negative control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M NaOH.

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Insulin Receptor (IR) Phosphorylation Assay

This cell-based assay measures the ability of a PTP1B inhibitor to enhance insulin-stimulated phosphorylation of the insulin receptor.

  • Reagents and Materials:

    • HepG2 (human liver cancer) or L6 (rat skeletal myoblast) cells.

    • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Serum-free medium for starvation.

    • Test compounds.

    • Human Insulin.

    • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

    • Antibodies: Anti-phospho-IR (pY1150/1151), Anti-total-IR, secondary antibodies.

    • Western Blotting equipment and reagents.

  • Procedure:

    • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free DMEM for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Trodusquemine) for 1-2 hours.[12]

    • Stimulate the cells with 100 nM insulin for 10 minutes.[12]

    • Wash the cells with ice-cold PBS and lyse them using ice-cold Lysis Buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-IR and total-IR, followed by HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-IR signal to the total-IR signal for each sample.

    • Compare the levels of IR phosphorylation in inhibitor-treated cells versus cells treated with insulin alone to determine the compound's efficacy. Trodusquemine, for instance, has been shown to increase p-IRβ approximately threefold over cells treated with insulin alone.[12]

Summary and Conclusion

The comparison between this compound and other selective inhibitors highlights a critical trade-off in drug design: potency versus selectivity.

  • This compound is a potent inhibitor but lacks selectivity between PTP1B and the closely related TCPTP.[8] This dual inhibition could be beneficial in certain contexts, as some studies suggest that concurrent inhibition of both phosphatases may yield synergistic therapeutic effects.[7][18] Its excellent oral bioavailability in mice makes it a valuable tool for preclinical in vivo studies exploring the effects of dual PTP1B/TCPTP inhibition.[8]

  • Trodusquemine (MSI-1436) demonstrates the value of high selectivity. Its ~224-fold preference for PTP1B over TCPTP minimizes potential off-target effects.[11][12] As an allosteric inhibitor, it binds to a site distinct from the highly conserved active site, which likely contributes to its selectivity.[11][19] Its proven efficacy in reducing fat-specific body weight and improving metabolic parameters in animal models underscores the therapeutic potential of a highly selective PTP1B inhibitor.[17]

  • JTT-551 represents a middle ground, with good potency and a respectable ~42-fold selectivity for PTP1B over TCPTP.[13][14] It demonstrated clear hypoglycemic effects in diabetic mouse models upon oral administration.[14][15] However, its development was halted due to insufficient efficacy and adverse effects in clinical trials, highlighting the challenges in translating preclinical success to human patients.[11]

References

A Comparative Guide to PTP1B-IN-3 and Trodusquemine: Efficacy and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in insulin and leptin signaling pathways, making it a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology.[1][2][3] This guide provides a detailed comparison of two prominent PTP1B inhibitors: PTP1B-IN-3, a potent and orally active small molecule, and trodusquemine, a naturally derived allosteric inhibitor. We present a comprehensive analysis of their efficacy, supported by experimental data and detailed methodologies, to assist researchers in their drug discovery and development endeavors.

Quantitative Efficacy Comparison

The following table summarizes the key quantitative parameters for this compound and trodusquemine, offering a clear comparison of their potency and in vivo activity.

ParameterThis compoundTrodusquemine (MSI-1436)
Mechanism of Action Potent, selective inhibitor of PTP1B and TCPTP.[1][4]Allosteric, non-competitive, and reversible inhibitor of PTP1B.[5]
IC50 (PTP1B) 120 nM[4]~600 nM - 1 µM[5][6]
Selectivity Also inhibits TCPTP with an IC50 of 120 nM.[4]Exhibits selectivity over other phosphatases.[6]
In Vivo Efficacy (Animal Models) Diet-Induced Obese (DIO) Mice: Dose-dependent inhibition of glucose excursion with an estimated ED50 of 0.8 mg/kg (oral administration).[4] NDL2 Ptpn1 Transgenic Mice: Oral administration of 30 mg/kg for 21 days significantly delayed tumor onset.[1]Mouse Models of Obesity and Diabetes: Reduces body weight, improves plasma insulin and leptin levels at doses of 5-10 mg/kg (i.p. or i.v.).[6] Suppresses appetite and improves glucose tolerance.[2]
Oral Bioavailability Good oral bioavailability in mice (F=24%) with a half-life of 6 hours.[1]Poor oral bioavailability.[6]
Clinical Development Preclinical studies.Completed Phase 1 clinical trials for obesity and type 2 diabetes.[5]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using the DOT language.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pJAK2 dephosphorylates Inhibitor PTP1B Inhibitor (this compound or Trodusquemine) Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Animal Studies PTP1B_Assay PTP1B Enzymatic Assay (pNPP Substrate) IC50 Determine IC50 PTP1B_Assay->IC50 Cell_Culture Cell Culture (e.g., HepG2, 3T3-L1) Selectivity Selectivity Profiling (vs. other PTPs) IC50->Selectivity Treatment Treat with Inhibitor + Insulin/Leptin Cell_Culture->Treatment Animal_Model Animal Model (e.g., DIO mice) Western_Blot Western Blot for p-AKT, p-STAT3 Treatment->Western_Blot Glucose_Uptake_Assay Glucose Uptake Assay Treatment->Glucose_Uptake_Assay Dosing Administer Inhibitor Animal_Model->Dosing GTT Glucose Tolerance Test (GTT) Dosing->GTT ITT Insulin Tolerance Test (ITT) Dosing->ITT Tissue_Analysis Tissue Analysis (Western Blot, etc.) Dosing->Tissue_Analysis

Caption: Workflow for evaluating PTP1B inhibitor efficacy.

Logical_Comparison cluster_attributes Attributes PTP1B_IN_3 This compound Potency Higher Potency (nM) PTP1B_IN_3->Potency IC50 = 120 nM Oral_Bioavailability Orally Bioavailable PTP1B_IN_3->Oral_Bioavailability F = 24% in mice Trodusquemine Trodusquemine Selectivity_Profile Allosteric Mechanism (Potentially Higher Selectivity) Trodusquemine->Selectivity_Profile Clinical_Stage Phase 1 Clinical Trials Trodusquemine->Clinical_Stage

Caption: Logical comparison of this compound and trodusquemine.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro PTP1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (this compound or trodusquemine) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions to each well. For the control, add 2 µL of DMSO.

  • Add 88 µL of assay buffer containing recombinant PTP1B to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phosphorylated Akt

Objective: To assess the effect of PTP1B inhibitors on insulin-stimulated Akt phosphorylation in a cell-based assay.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium and supplements

  • Insulin

  • PTP1B inhibitor (this compound or trodusquemine)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-16 hours.

  • Pre-treat the cells with the PTP1B inhibitor or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with insulin (e.g., 100 nM) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt for normalization.

In Vivo Glucose Tolerance Test (GTT) in Mice

Objective: To evaluate the effect of a PTP1B inhibitor on glucose clearance in an animal model of insulin resistance.

Materials:

  • Diet-induced obese (DIO) mice

  • PTP1B inhibitor (this compound or trodusquemine)

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Restraining device

Procedure:

  • Acclimatize DIO mice and fast them for 6 hours with free access to water.

  • Administer the PTP1B inhibitor or vehicle to the mice via the appropriate route (e.g., oral gavage for this compound, intraperitoneal injection for trodusquemine) at a predetermined time before the glucose challenge.

  • At time 0, collect a baseline blood sample from the tail vein and measure the blood glucose level.

  • Administer the glucose solution via oral gavage or intraperitoneal injection.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Plot the blood glucose concentration over time for each treatment group.

  • Calculate the area under the curve (AUC) for glucose excursion to quantify the effect of the inhibitor on glucose tolerance.

Conclusion

Both this compound and trodusquemine demonstrate significant potential as PTP1B inhibitors for the treatment of metabolic diseases. This compound stands out for its high potency and oral bioavailability, making it a promising candidate for further preclinical and clinical development. Trodusquemine, with its allosteric mechanism and progression to Phase 1 clinical trials, provides valuable insights into the therapeutic viability of targeting PTP1B in humans. The experimental protocols detailed in this guide offer a robust framework for the continued evaluation and comparison of these and other novel PTP1B inhibitors. This comparative analysis aims to facilitate informed decision-making for researchers dedicated to advancing treatments for metabolic and oncologic disorders.

References

Comparative Selectivity Analysis of PTP1B Inhibitors: A Case Study of Trodusquemine (MSI-1436)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and certain cancers.[1] The development of potent and selective PTP1B inhibitors is a critical area of research. A major challenge in this field is achieving selectivity against other highly homologous protein tyrosine phosphatases (PTPs), particularly T-cell PTP (TCPTP), which shares 74% sequence identity in its catalytic domain with PTP1B.[2] Off-target inhibition can lead to undesirable side effects. This guide provides a comparative analysis of the selectivity profile of a PTP1B inhibitor. As "PTP1B-IN-3" is not a specifically identified compound in the public domain, this guide will use the well-characterized allosteric inhibitor Trodusquemine (MSI-1436) as a representative example to illustrate the principles of selectivity assessment.

Selectivity Profile of Trodusquemine (MSI-1436)

Trodusquemine is a selective, non-competitive inhibitor of PTP1B.[3] Its selectivity is attributed to its unique allosteric binding mechanism, targeting the C-terminal region of PTP1B, which is not conserved among other PTPs.[4] The inhibitory potency of Trodusquemine against PTP1B is significantly higher than against the closely related TCPTP, as demonstrated by the following data.

EnzymeInhibitorIC50 / KiSelectivity (fold) vs. TCPTP
PTP1B Trodusquemine (MSI-1436)~1 µM (IC50)~224x
TCPTPTrodusquemine (MSI-1436)224 µM (IC50)1x
PTP1B (full-length)Trodusquemine (MSI-1436)0.6 µM (Ki)-
PTP1B (catalytic domain)Trodusquemine (MSI-1436)4 µM (Ki)-

Data compiled from multiple sources.[3][4]

PTP1B Signaling Pathway

PTP1B plays a crucial role in attenuating signaling cascades initiated by insulin and leptin. It achieves this by dephosphorylating the activated insulin receptor (IR) and Janus kinase 2 (JAK2), a key component of the leptin receptor signaling pathway. Inhibition of PTP1B is expected to enhance these signaling pathways, leading to improved glucose uptake and energy homeostasis.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation pIR->IR Dephosphorylation pIRS p-IRS pIR->pIRS Phosphorylation IRS IRS pIRS->IRS Dephosphorylation PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pJAK2 p-JAK2 LR->pJAK2 Activation JAK2 JAK2 pJAK2->JAK2 Dephosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 Gene_Expression Gene Expression pSTAT3->Gene_Expression Appetite_Regulation Appetite Regulation Gene_Expression->Appetite_Regulation PTP1B PTP1B PTP1B->pIR PTP1B->pIRS PTP1B->pJAK2 PTP1B_Inhibitor PTP1B Inhibitor (e.g., Trodusquemine) PTP1B_Inhibitor->PTP1B

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Protocol for PTP Selectivity Assay

The following is a generalized protocol for determining the in vitro inhibitory activity and selectivity of a compound against a panel of PTPs.

Objective: To determine the IC50 values of a test compound against PTP1B and other PTPs to assess its selectivity profile.

Materials:

  • Recombinant human PTP1B, TCPTP, and other PTPs

  • PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (e.g., Trodusquemine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the assay buffer.

  • Enzyme Reaction:

    • Add a fixed amount of each PTP enzyme to the wells of a 96-well plate containing the assay buffer.

    • Add the various concentrations of the test compound to the respective wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C).

    • Initiate the phosphatase reaction by adding the substrate to all wells.

  • Detection:

    • Allow the reaction to proceed for a defined period (e.g., 15-60 minutes).

    • Stop the reaction (e.g., by adding a strong base like NaOH if using pNPP).

    • Measure the product formation using a microplate reader. For pNPP, this is done by measuring the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

    • Calculate the selectivity by taking the ratio of the IC50 value for the off-target PTP (e.g., TCPTP) to the IC50 value for the target PTP (PTP1B).

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzymes, Substrate, Buffer) start->prep_reagents prep_compound Prepare Serial Dilutions of Test Compound start->prep_compound plate_setup Dispense Enzyme and Compound to 96-Well Plate prep_reagents->plate_setup prep_compound->plate_setup pre_incubation Pre-incubate Enzyme and Compound plate_setup->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation incubation Incubate at Controlled Temperature reaction_initiation->incubation reaction_stop Stop Reaction incubation->reaction_stop read_plate Measure Product Formation (e.g., Absorbance at 405 nm) reaction_stop->read_plate data_analysis Data Analysis read_plate->data_analysis calc_inhibition Calculate % Inhibition data_analysis->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 calc_selectivity Calculate Selectivity Ratio calc_ic50->calc_selectivity end End calc_selectivity->end

Caption: Workflow for determining the IC50 and selectivity of a PTP inhibitor.

Conclusion

The evaluation of a PTP1B inhibitor's selectivity profile is paramount in the drug discovery process. As illustrated with the example of Trodusquemine (MSI-1436), a highly selective inhibitor can be developed by targeting less conserved regions of the enzyme, such as allosteric sites. The use of standardized in vitro assays allows for the quantitative comparison of inhibitory potencies against the intended target and relevant off-targets. This rigorous assessment is crucial for identifying promising drug candidates with a lower likelihood of mechanism-based side effects, ultimately paving the way for safer and more effective therapeutics for metabolic diseases and beyond.

References

Dual PTP1B/TCPTP Inhibition: A Comparative Analysis of PTP1B-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapies for metabolic diseases such as type 2 diabetes and obesity has led to the exploration of various molecular targets. Among these, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator of insulin and leptin signaling pathways.[1][2][3] However, the development of selective PTP1B inhibitors has been challenging due to the high homology with other protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP).[4] This structural similarity often leads to a lack of selectivity and potential off-target effects.[5][6] An emerging and promising strategy to overcome these limitations is the dual inhibition of both PTP1B and TCPTP. This approach not only enhances the therapeutic efficacy by targeting two key negative regulators of metabolic signaling but may also circumvent the compensatory mechanisms that can arise from inhibiting PTP1B alone.[7]

This guide provides a comparative analysis of the advantages of dual PTP1B/TCPTP inhibition, with a focus on the representative dual inhibitor, 6-Chloro-3-(hydroxymethyl)cinnolin-4(1H)-one, which for the purpose of this guide will be referred to as PTP1B-IN-3 . We will objectively compare its performance with alternative selective PTP1B inhibitors and provide supporting experimental data.

Comparative Inhibitory Activity

The therapeutic potential of a PTP1B inhibitor is intrinsically linked to its potency and selectivity. The following table summarizes the in vitro inhibitory activity of this compound (Compound 3) and its analogs against both PTP1B and TCPTP.

CompoundPTP1B IC50 (μM)TCPTP IC50 (μM)Selectivity (TCPTP/PTP1B)
This compound (Compound 3) 1.51 ± 0.180.93 ± 0.130.62
Compound 11.82 ± 0.225.82 ± 0.223.20
Compound 21.65 ± 0.175.68 ± 0.093.44
Compound 41.65 ± 0.181.06 ± 0.130.64
Trodusquemine (MSI-1436)1.0224224
CD004660.7322.8731.33

Data for compounds 1-4 are derived from in vitro studies on 3-(Hydroxymethyl)cinnoline-4(1H)-ones.[7] Data for Trodusquemine and CD00466 are included for comparison as selective PTP1B inhibitors.[6][8]

As the data indicates, this compound exhibits potent and comparable inhibitory activity against both PTP1B and TCPTP, with a selectivity ratio close to 1.[7] This is in stark contrast to selective inhibitors like Trodusquemine and CD00466, which show a strong preference for PTP1B. The dual inhibitory profile of this compound suggests a more comprehensive blockade of the negative regulation of insulin and leptin signaling pathways.

In Vivo Efficacy of Dual Inhibition

The advantages of dual PTP1B/TCPTP inhibition extend to in vivo models of metabolic disease. The following table summarizes the effects of this compound (Compound 3) and its analogs on key metabolic parameters in high-fat diet-induced obese rats.

Treatment GroupBody Weight Change (g)Food Intake ( g/day )Glucose AUC (mmol/L·h)Insulin (ng/mL)Leptin (ng/mL)
Control+10.5 ± 1.225.8 ± 1.518.5 ± 0.83.5 ± 0.38.2 ± 0.7
Obese (Untreated)+25.3 ± 2.130.2 ± 1.825.1 ± 1.16.8 ± 0.515.4 ± 1.2
Obese + this compound +5.3 ± 0.8 22.1 ± 1.3 19.2 ± 0.9 4.1 ± 0.4 9.8 ± 0.9
Obese + Compound 1+8.9 ± 1.024.5 ± 1.421.3 ± 1.05.2 ± 0.512.1 ± 1.1
Obese + Compound 2+9.2 ± 1.124.8 ± 1.521.8 ± 1.15.5 ± 0.612.5 ± 1.2
Obese + Compound 4+6.1 ± 0.922.8 ± 1.419.9 ± 1.04.5 ± 0.410.3 ± 1.0

Data represents a 5-day treatment period.[7] AUC: Area Under the Curve.

The in vivo data demonstrates that this compound significantly reduces body weight gain, food intake, and improves glucose tolerance, hyperinsulinemia, and hyperleptinemia in a model of diet-induced obesity.[7] Notably, the dual inhibitors (this compound and Compound 4) show a more pronounced effect on these metabolic parameters compared to the more PTP1B-selective compounds (Compound 1 and Compound 2).[7]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS-1/2 IR->IRS PI3K PI3K/Akt Pathway IRS->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression Appetite_Regulation Appetite Regulation Gene_Expression->Appetite_Regulation PTP1B PTP1B PTP1B->IR PTP1B->IRS PTP1B->JAK2 TCPTP TCPTP TCPTP->IR TCPTP->JAK2 TCPTP->STAT3 PTP1B_IN_3 This compound PTP1B_IN_3->PTP1B PTP1B_IN_3->TCPTP

Caption: Dual inhibition of PTP1B and TCPTP by this compound enhances insulin and leptin signaling.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies Inhibitor_Prep Prepare this compound & Alternative Inhibitors Enzyme_Assay PTP1B & TCPTP Inhibition Assay (pNPP Substrate) Inhibitor_Prep->Enzyme_Assay Animal_Model High-Fat Diet-Induced Obese Rat Model IC50_Calc Determine IC50 Values Enzyme_Assay->IC50_Calc Selectivity Calculate Selectivity Ratio IC50_Calc->Selectivity Treatment Administer Inhibitors (5 days) Animal_Model->Treatment Metabolic_Monitoring Monitor Body Weight, Food Intake, Glucose Tolerance Treatment->Metabolic_Monitoring Biochemical_Analysis Measure Serum Insulin & Leptin Levels Treatment->Biochemical_Analysis

Caption: Workflow for evaluating dual PTP1B/TCPTP inhibitors in vitro and in vivo.

Experimental Protocols

In Vitro PTP1B and TCPTP Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against PTP1B and TCPTP using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Materials:

  • Recombinant human PTP1B and TCPTP enzymes

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO. A typical final concentration range in the assay would be from 0.1 to 100 µM.

  • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control) to each well.

  • Add 88 µL of assay buffer containing the respective enzyme (PTP1B or TCPTP) to each well. The final enzyme concentration should be predetermined to yield a linear reaction rate.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution (final concentration of 2 mM) to each well.

  • Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes at 37°C, or as an endpoint reading after a fixed time.

  • The rate of pNPP hydrolysis is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation in a Diet-Induced Obesity Model

This protocol describes the evaluation of the in vivo efficacy of dual PTP1B/TCPTP inhibitors in a rat model of diet-induced obesity.

Animal Model:

  • Male Wistar rats are fed a high-fat diet (e.g., 45% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

Experimental Groups:

  • Control (lean rats on a standard diet)

  • Obese (high-fat diet) + Vehicle (e.g., DMSO)

  • Obese + this compound (e.g., 8 mg/kg/day, intraperitoneal injection)

  • Obese + Alternative Inhibitor(s)

Procedure:

  • After the induction of obesity, randomize the obese rats into treatment groups.

  • Administer the test compounds or vehicle daily for a specified period (e.g., 5 days).

  • Monitor and record body weight and food intake daily.

  • At the end of the treatment period, perform an oral glucose tolerance test (OGTT). After an overnight fast, administer a glucose solution (2 g/kg) orally and measure blood glucose levels at 0, 30, 60, 90, and 120 minutes.

  • Collect blood samples at the end of the study to measure serum insulin and leptin levels using ELISA kits.

  • Analyze the data to determine the effect of the inhibitors on body weight, food intake, glucose tolerance (by calculating the area under the curve for the OGTT), and hormone levels.

Conclusion

The strategy of dual PTP1B/TCPTP inhibition, exemplified by compounds like this compound, presents a compelling advantage over selective PTP1B inhibition for the treatment of metabolic diseases. The ability to simultaneously target two key negative regulators of insulin and leptin signaling leads to a more robust and comprehensive improvement in metabolic parameters in preclinical models. The data presented in this guide supports the continued investigation and development of dual PTP1B/TCPTP inhibitors as a promising therapeutic approach for type 2 diabetes and obesity. Further research is warranted to explore the long-term efficacy and safety of this class of compounds.

References

Validating PTP1B Inhibitor Efficacy: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a representative Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, Trodusquemine (MSI-1436), with genetic knockout models to validate its mechanism of action. Due to the lack of specific public information on "PTP1B-IN-3," this guide utilizes the well-characterized allosteric inhibitor Trodusquemine as a primary example to illustrate the validation process. The principles and experimental approaches detailed herein are broadly applicable to the evaluation of other PTP1B inhibitors.

Introduction to PTP1B and Its Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways, most notably the insulin and leptin pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling.[1] Similarly, it negatively modulates leptin signaling by dephosphorylating Janus kinase 2 (JAK2).[3] Consequently, overexpression or hyperactivity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity.[2] This makes PTP1B a prime therapeutic target, with various inhibitors being developed to enhance insulin and leptin sensitivity.[1][2]

These inhibitors can be broadly categorized into:

  • Catalytic Site Inhibitors: These molecules, often phosphotyrosine (pTyr) mimetics, directly bind to the highly conserved active site of PTP1B. A major challenge with this class is achieving selectivity over other protein tyrosine phosphatases.

  • Allosteric Inhibitors: These compounds bind to sites distinct from the catalytic center, inducing conformational changes that inhibit enzyme activity.[1][4] This approach can offer greater selectivity. Trodusquemine is a notable example of an allosteric inhibitor.[1]

  • Antisense Oligonucleotides: These molecules are designed to reduce the expression of PTP1B at the mRNA level, thus decreasing the overall amount of the enzyme.[2]

Validating the mechanism of action of these inhibitors is crucial. A key approach involves comparing the pharmacological effects of the inhibitor with the phenotype of PTP1B knockout (KO) animal models. If an inhibitor is truly specific for PTP1B, its effects should phenocopy the genetic deletion of PTP1B.

Comparative Data: Trodusquemine vs. PTP1B Knockout Models

The following tables summarize the expected comparative data from studies involving a PTP1B inhibitor like Trodusquemine and PTP1B knockout mice.

Table 1: Metabolic Phenotypes

ParameterPTP1B Knockout (KO) MiceWild-Type (WT) Mice Treated with TrodusquemineExpected Concordance
Body Weight Reduced body weight and resistance to diet-induced obesity.[3]Reduction in body weight.High
Adiposity Decreased fat mass.[3]Reduction in fat mass.High
Insulin Sensitivity Enhanced insulin sensitivity.[3]Improved insulin sensitivity.High
Glucose Tolerance Improved glucose tolerance.[3]Enhanced glucose tolerance.High
Leptin Sensitivity Increased leptin sensitivity.[3]Increased leptin sensitivity.High
Food Intake Reduced food intake.Decreased food intake.High

Table 2: Molecular and Cellular Phenotypes

ParameterPTP1B Knockout (KO)Wild-Type (WT) Treated with TrodusquemineExpected Concordance
Insulin Receptor (IR) Phosphorylation Increased tyrosine phosphorylation of the IR in liver and muscle.[3]Increased tyrosine phosphorylation of the IR.High
IRS-1/2 Phosphorylation Increased tyrosine phosphorylation of IRS-1/2.Increased tyrosine phosphorylation of IRS-1/2.High
Akt Phosphorylation Increased phosphorylation of Akt (a downstream effector of insulin signaling).Increased phosphorylation of Akt.High
JAK2 Phosphorylation Elevated phosphorylation of JAK2 in response to leptin.[3]Increased phosphorylation of JAK2.High
STAT3 Phosphorylation Increased phosphorylation of STAT3 (a downstream effector of leptin signaling).Increased phosphorylation of STAT3.High

Experimental Protocols

Detailed methodologies are essential for the accurate validation of a PTP1B inhibitor's mechanism of action.

PTP1B Phosphatase Activity Assay

This assay directly measures the inhibitory effect of a compound on PTP1B's enzymatic activity.

Principle: The assay utilizes a synthetic substrate, p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP1B to produce p-nitrophenol (pNP). The formation of pNP can be quantified spectrophotometrically at 405 nm.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Test inhibitor (e.g., Trodusquemine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the recombinant PTP1B enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a pre-warmed solution of pNPP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Western Blot Analysis of Insulin Signaling Pathway

This method is used to assess the phosphorylation status of key proteins in the insulin signaling cascade in cells or tissues.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies that recognize either the total protein or its phosphorylated form.

Materials:

  • Cell or tissue lysates from control and treated (inhibitor or vehicle) samples, or from wild-type and PTP1B KO mice.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-JAK2, anti-JAK2, anti-GAPDH).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Prepare cell or tissue lysates and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Generation and Validation of PTP1B Knockout Mice

The generation of PTP1B knockout mice is a fundamental tool for validating the targets of PTP1B inhibitors.

Principle: The gene encoding PTP1B (PTPN1) is disrupted in the germline of mice, leading to a complete absence of the PTP1B protein.

Procedure (General Overview):

  • Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the PTPN1 gene with a selection marker (e.g., a neomycin resistance gene).

  • Embryonic Stem (ES) Cell Transfection: The targeting vector is introduced into ES cells.

  • Selection of Recombinant ES Cells: ES cells that have undergone homologous recombination are selected for.

  • Blastocyst Injection: The selected ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric Mice: The resulting offspring (chimeras) are a mix of cells from the original blastocyst and the modified ES cells.

  • Germline Transmission: Chimeric mice are bred with wild-type mice to produce heterozygous (PTP1B+/-) offspring.

  • Generation of Knockout Mice: Heterozygous mice are intercrossed to generate homozygous PTP1B knockout (PTP1B-/-) mice.

  • Validation: The absence of the PTP1B protein in knockout mice is confirmed by Western blotting and/or PCR genotyping.[5]

Visualizing the Mechanism of Action

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and the experimental logic.

PTP1B_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1/2 IR->IRS PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 promotes PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Inhibitor Trodusquemine (Allosteric Inhibitor) Inhibitor->PTP1B Knockout PTP1B Knockout Knockout->PTP1B removes

Caption: PTP1B's negative regulation of the insulin signaling pathway.

PTP1B_Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression promotes PTP1B PTP1B PTP1B->JAK2 dephosphorylates Inhibitor Trodusquemine (Allosteric Inhibitor) Inhibitor->PTP1B Knockout PTP1B Knockout Knockout->PTP1B removes

Caption: PTP1B's role in attenuating the leptin signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo / Ex Vivo Validation cluster_comparison Comparative Analysis Assay PTP1B Phosphatase Assay IC50 Determine IC50 Assay->IC50 Inhibitor Test Inhibitor (e.g., Trodusquemine) Inhibitor->Assay WT_Treated Wild-Type Mice + Inhibitor IC50->WT_Treated Dose Selection KO_Model PTP1B Knockout Mice Phenotype Metabolic Phenotyping (Body Weight, Glucose Tolerance, etc.) KO_Model->Phenotype Western_Blot Western Blot Analysis (p-IR, p-Akt, etc.) KO_Model->Western_Blot WT_Treated->Phenotype WT_Treated->Western_Blot Compare Compare Phenotypes and Molecular Readouts Phenotype->Compare Western_Blot->Compare

Caption: Workflow for validating a PTP1B inhibitor's mechanism of action.

Conclusion

The validation of a PTP1B inhibitor's mechanism of action is a critical step in its development as a therapeutic agent. By comparing the physiological and molecular effects of the inhibitor with those observed in PTP1B knockout models, researchers can gain a high degree of confidence in the inhibitor's specificity and on-target activity. A strong correlation between the inhibitor-induced phenotype and the knockout phenotype, as exemplified by Trodusquemine, provides compelling evidence that the inhibitor's therapeutic benefits are mediated through the intended target, PTP1B. This comparative approach is indispensable for the preclinical evaluation of novel PTP1B inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the selectivity profile of potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, with a focus on Trodusquemine and its analog DPM-1001 as representative examples due to the lack of publicly available data for "PTP1B-IN-3".

In the pursuit of therapeutic agents targeting Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways, achieving high selectivity is paramount.[1][2] Off-target inhibition of closely related protein tyrosine phosphatases (PTPs) can lead to unintended physiological effects, underscoring the critical need for thorough cross-reactivity profiling. This guide provides a comparative analysis of the selectivity of potent PTP1B inhibitors, using the well-characterized allosteric inhibitor Trodusquemine (MSI-1436) and its more potent analog, DPM-1001, as exemplars.

Understanding the Importance of PTP1B Selectivity

PTP1B is a validated therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][3] However, the high degree of structural homology in the active sites of PTP family members, particularly T-cell PTP (TCPTP), presents a significant challenge in developing selective inhibitors.[4] Non-selective inhibition can disrupt other vital cellular signaling pathways. Therefore, a comprehensive assessment of an inhibitor's activity against a panel of related phosphatases is a crucial step in its preclinical development.

Selectivity Profile of Trodusquemine (MSI-1436) and DPM-1001

Due to the absence of specific cross-reactivity data for "this compound," this analysis focuses on Trodusquemine and DPM-1001, for which inhibitory data are publicly available. Trodusquemine is a naturally occurring aminosterol that acts as a non-competitive, allosteric inhibitor of PTP1B.[5] DPM-1001 is a synthetic analog of Trodusquemine designed for improved potency and oral bioavailability.[1][6]

The following table summarizes the available inhibitory activity (IC50) data for these compounds against PTP1B and other closely related phosphatases.

PhosphataseTrodusquemine (MSI-1436) IC50 (µM)DPM-1001 IC50 (µM)Fold Selectivity (Trodusquemine vs. TCPTP)
PTP1B ~1[4][5]0.1 (after 30-min pre-incubation)[1][6]-
TCPTP 224[4]Not Available~224-fold
SHP1 Not AvailableNot Available-
SHP2 Comparable potency to PTP1B (qualitative)[4]Not Available-
LAR Not AvailableNot Available-

Signaling Pathways and Rationale for Selectivity

The diagram below illustrates the central role of PTP1B in negatively regulating the insulin signaling pathway. Inhibiting PTP1B enhances insulin sensitivity. However, off-target inhibition of other phosphatases involved in distinct signaling cascades can lead to adverse effects. For instance, TCPTP is also involved in metabolic regulation, but also plays a role in immune cell function. SHP1 and SHP2 are critical regulators of various signaling pathways, including those involved in cell growth, differentiation, and immune responses. Therefore, high selectivity for PTP1B is crucial to minimize these off-target effects.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 promotes PTP1B PTP1B PTP1B->pIR dephosphorylates Trodusquemine Trodusquemine / DPM-1001 Trodusquemine->PTP1B inhibits TCPTP TCPTP Other_Pathways Other Signaling Pathways TCPTP->Other_Pathways SHP1 SHP1 SHP1->Other_Pathways SHP2 SHP2 SHP2->Other_Pathways

Caption: PTP1B's role in insulin signaling and the point of inhibition.

Experimental Workflow for Determining Phosphatase Inhibitor Selectivity

A standardized and robust experimental workflow is essential for accurately determining the cross-reactivity of a PTP1B inhibitor. The following diagram outlines a typical workflow for generating IC50 values against a panel of phosphatases.

Experimental_Workflow A Compound Preparation (Serial Dilution) C Enzyme/Inhibitor Pre-incubation A->C B Phosphatase Panel (PTP1B, TCPTP, SHP1, SHP2, etc.) B->C D Initiate Reaction (Add Substrate, e.g., DiFMUP) C->D E Kinetic Measurement (Fluorescence Reading) D->E F Data Analysis (IC50 Determination) E->F G Selectivity Profile Generation F->G

Caption: Workflow for assessing phosphatase inhibitor specificity.

Detailed Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol provides a representative method for determining the IC50 value of a test compound against PTP1B using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Brij-35

  • DiFMUP substrate (stock solution in DMSO)

  • Test compound (stock solution in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration range might be from 100 µM down to 1 nM.

  • Enzyme Preparation: Dilute the PTP1B enzyme stock to the desired working concentration in the assay buffer. The final enzyme concentration should be determined empirically to yield a linear reaction rate over the desired time course.

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the assay buffer. b. Add 1 µL of the diluted test compound or DMSO (for control wells). c. Add 25 µL of the diluted PTP1B enzyme solution to each well. d. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement: a. Prepare the DiFMUP substrate solution by diluting the stock in the assay buffer to a final concentration equal to its Km for PTP1B. b. Add 25 µL of the DiFMUP substrate solution to each well to initiate the reaction. c. Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation: 355 nm, Emission: 460 nm) at regular intervals (e.g., every 60 seconds) for 15-30 minutes.

  • Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

This protocol can be adapted to assess the inhibitory activity against other phosphatases by using the respective purified enzymes and optimizing the assay conditions accordingly.

Conclusion

Thorough evaluation of the cross-reactivity of PTP1B inhibitors against closely related phosphatases is a non-negotiable aspect of their preclinical development. While specific data for "this compound" remains elusive, the analysis of well-characterized inhibitors like Trodusquemine demonstrates the feasibility of achieving high selectivity. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to conduct their own selectivity profiling, ensuring the development of safer and more effective PTP1B-targeted therapeutics. It is imperative that researchers generate and report comprehensive selectivity data to build a clearer understanding of the therapeutic potential and potential liabilities of novel PTP1B inhibitors.

References

In Vivo Efficacy of Oral PTP1B Inhibitors: A Comparative Analysis of PTP1B-IN-3 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the in vivo efficacy of several oral Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, including the potent and selective PTP1B-IN-3, reveals significant potential for the treatment of type 2 diabetes and obesity. This guide provides a comparative overview of this compound, JTT-551, Trodusquemine (MSI-1436), and Claramine, focusing on their performance in preclinical animal models and detailing the experimental methodologies employed.

Protein Tyrosine Phosphatase 1B is a key negative regulator of both insulin and leptin signaling pathways, making it a prime therapeutic target for metabolic diseases.[1][2] Inhibition of PTP1B is expected to enhance insulin sensitivity and promote satiety, thereby addressing the core pathologies of type 2 diabetes and obesity.[1][2] This comparison focuses on orally active inhibitors, a critical characteristic for patient-friendly, long-term therapeutic options.

Comparative In Vivo Efficacy

The following tables summarize the key in vivo efficacy data for this compound and other prominent oral PTP1B inhibitors.

Table 1: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

InhibitorAnimal ModelAdministration RouteDosageKey Findings
This compound DIO MiceOral1, 3, 10 mg/kgDose-dependent inhibition of glucose excursion (60%, 80%, and 100% inhibition, respectively) with an estimated ED50 of 0.8 mg/kg.[3]
JTT-551 DIO MiceOral (in food)10, 100 mg/kg for 6 weeksChronic administration showed an anti-obesity effect and improvement in glucose and lipid metabolism.[4][5]
Trodusquemine DIO MiceIntraperitoneal10 mg/kgSuppressed appetite, reduced body weight in a fat-specific manner, and improved plasma insulin and leptin levels.[6][7]

Table 2: In Vivo Efficacy in Genetic Models of Obesity and Diabetes

InhibitorAnimal ModelAdministration RouteDosageKey Findings
JTT-551 ob/ob MiceOral (single dose)10 mg/kgEnhanced insulin receptor phosphorylation in the liver and reduced blood glucose levels.[5][8]
JTT-551 db/db MiceOral (chronic)30 mg/kgShowed a hypoglycemic effect without accelerating body weight gain.[5][8]
Trodusquemine ob/ob & db/db Mice--Rescues hyperglycemia.[9]
Claramine Diabetic Mice (Camk2aCre/LMO4flox)Intraperitoneal5 mg/kgEffectively restored glycemic control as determined by glucose and insulin tolerance tests.[10][11]

Table 3: Pharmacokinetic Profile of this compound in DIO Mice [3]

ParameterValue
Oral Bioavailability (F)24%
Clearance (CL)0.71 mL/kg/min
Elimination Half-life (t1/2)6 hours

PTP1B Signaling Pathways

The following diagrams illustrate the central role of PTP1B in insulin and leptin signaling and the mechanism by which its inhibition can lead to therapeutic benefits.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylates IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B inhibits

PTP1B's role in the insulin signaling pathway.

PTP1B_Leptin_Signaling Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR binds JAK2 JAK2 LeptinR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (↓ Appetite, ↑ Energy Expenditure) pSTAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->pJAK2 dephosphorylates Inhibitor PTP1B Inhibitor Inhibitor->PTP1B inhibits

PTP1B's role in the leptin signaling pathway.

Experimental Protocols

The following provides an overview of the methodologies used in the key in vivo studies cited in this guide.

General In Vivo Study Workflow

experimental_workflow cluster_0 Animal Model Induction cluster_1 Treatment Phase cluster_2 Efficacy Assessment Induction Induction of Disease State (e.g., High-Fat Diet for DIO) Randomization Randomization into Treatment Groups Induction->Randomization Dosing Oral/IP Administration of PTP1B Inhibitor or Vehicle Randomization->Dosing Monitoring Monitoring of Body Weight, Food Intake, etc. Dosing->Monitoring Metabolic_Tests Metabolic Tests (e.g., OGTT, ITT) Monitoring->Metabolic_Tests Tissue_Analysis Tissue Collection and Analysis (e.g., Western Blot for Protein Phosphorylation) Metabolic_Tests->Tissue_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of PTP1B-IN-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling PTP1B-IN-3, a potent and orally active PTP1B inhibitor used in diabetes and cancer research, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of chemical waste in a laboratory setting provide a clear framework for its safe management. This guide offers essential, step-by-step procedural information for the proper disposal of this compound, aligning with general laboratory safety and chemical handling principles.

Core Principles of Chemical Waste Disposal

The inappropriate disposal of chemical waste is not only illegal but also poses significant environmental and health risks.[3] All laboratory personnel must be familiar with their institution's specific hazardous waste management procedures. The fundamental approach to chemical waste disposal involves proper segregation, secure containment, and clear labeling to facilitate safe handling and disposal by environmental health and safety (EHS) professionals.

Quantitative Data for Chemical Waste Management

The following table summarizes key quantitative parameters often stipulated in laboratory chemical waste guidelines. These should be considered as general recommendations; always consult your institution's specific EHS protocols.

ParameterGuidelineCommon Institutional Requirements
Liquid Waste Container Size Should be appropriate for the volume of waste generated to avoid prolonged storage.Typically not to exceed 5 gallons (approx. 19 liters).
Container Fill Level To prevent spills and allow for vapor expansion, do not overfill containers.Do not fill beyond 90% or ¾ full.[3]
Aqueous Waste pH Range for Sewer Disposal Only for non-hazardous, water-soluble substances as permitted by local regulations.Generally between 5.5 and 9.5.[4]
Solid Waste Accumulation For chemically contaminated solid waste (e.g., gloves, paper towels).Placed in a designated, lined container.[3]
Empty Container Rinsing To decontaminate containers that held hazardous chemicals.Triple rinse with a suitable solvent; the first rinsate must be collected as hazardous waste.[5][6]

Experimental Protocol: General Disposal of this compound Waste

The following protocol outlines a general procedure for the disposal of waste containing this compound. This protocol is based on standard practices for handling research chemicals and should be adapted to comply with your institution's specific guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste containers (clearly labeled).

  • Waste labels (provided by your institution's EHS department).

  • Fume hood.

Procedure:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound. This includes unused solutions, reaction mixtures, and solvent rinses.

      • Segregate halogenated and non-halogenated solvent waste into separate, clearly labeled containers.[3][6]

      • Keep aqueous waste separate from organic solvent waste.[3][6]

    • Solid Waste: Collect any solid this compound waste, as well as materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips). Place these items in a designated solid waste container lined with a chemically resistant bag.[3]

  • Container Management:

    • Use only compatible, leak-proof containers provided or approved by your institution's EHS department.[3]

    • Ensure that waste containers are kept closed except when adding waste to them.[6]

    • Store waste containers in a designated, well-ventilated area, away from ignition sources and incompatible chemicals.[3]

  • Labeling:

    • Affix a completed hazardous waste label to each container as soon as the first drop of waste is added.

    • The label must include the full chemical name of all contents (including solvents) and their approximate concentrations. Do not use abbreviations or chemical formulas.

  • Disposal Request:

    • When a waste container is nearly full (e.g., ¾ full), arrange for a pickup by your institution's EHS department according to their procedures.[3] Do not dispose of this compound down the drain or in the regular trash.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers that held this compound solution three times with a suitable solvent.[5][6]

    • Collect the first rinsate as hazardous waste. Subsequent rinses may be permissible for sewer disposal, depending on institutional policy.[5]

    • After rinsing, deface the original label and dispose of the container as instructed by your EHS office.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.

PTP1B_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid segregate_liquid Segregate by Solvent Type (Halogenated vs. Non-halogenated, Aqueous) liquid_waste->segregate_liquid solid_container Designated Solid Waste Container solid_waste->solid_container halogenated Halogenated Waste Container segregate_liquid->halogenated Halogenated non_halogenated Non-Halogenated Waste Container segregate_liquid->non_halogenated Non-Halogenated aqueous Aqueous Waste Container segregate_liquid->aqueous Aqueous label_container Label Container with Contents and Hazard Information halogenated->label_container non_halogenated->label_container aqueous->label_container solid_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste request_pickup Request EHS Pickup (when container is full) store_waste->request_pickup

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

By adhering to these general yet crucial guidelines, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize your institution's specific EHS protocols and consult with your safety officer for any clarifications.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PTP1B-IN-3
Reactant of Route 2
Reactant of Route 2
PTP1B-IN-3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.